4-Bromopyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174826 | |
| Record name | 4-Bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2075-45-8 | |
| Record name | 4-Bromopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2075-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bromopyrazole | |
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| Record name | 4-Bromopyrazole | |
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| Record name | 4-Bromopyrazole | |
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| Record name | 4-Bromo-1H-pyrazole | |
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| Record name | 4-BROMOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromopyrazole from Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 4-bromopyrazole from pyrazole. This compound is a critical building block in the development of pharmaceuticals and other specialty chemicals, making its efficient and scalable synthesis a topic of significant interest. This document details and compares various synthetic routes, offering detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring is a key strategy for modulating these properties. Bromination at the 4-position yields this compound, a versatile intermediate amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. This guide focuses on the most prevalent and effective methods for the synthesis of this important compound.
Comparison of Synthetic Methods
Several methods have been established for the bromination of pyrazole. The choice of method often depends on factors such as scale, desired purity, available reagents, and environmental considerations. The following table summarizes the key quantitative parameters of the most common synthetic routes.
| Method | Brominating Agent | Solvent(s) | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Bromination | Elemental Bromine (Br₂) | Acetic Acid, CHCl₃, CCl₄ | Room Temperature | 1 - 24 hours | 75 - 96% | High yield, straightforward procedure. | Use of corrosive and toxic elemental bromine.[1] |
| NBS Bromination | N-Bromosuccinimide (NBS) | Water, Acetonitrile | Room Temperature | 24 hours | ~90% | Milder and safer than Br₂, good yield. | Longer reaction time, potential for side reactions. |
| Electrochemical Bromination | Sodium Bromide (NaBr) | Water, Acetonitrile | Room Temperature | 12 hours | 70 - 94% | Avoids hazardous reagents, clean synthesis.[1][2] | Requires specialized electrochemical equipment. |
| Photocatalytic Bromination | Sodium Bromide (NaBr) | Acetonitrile/Water | Room Temperature | - | High | Uses visible light, mild conditions.[1] | Requires a photocatalyst, may not be suitable for all substrates. |
Experimental Protocols
The following sections provide detailed experimental procedures for the most common and effective methods for the synthesis of this compound.
Method 1: Direct Bromination with Elemental Bromine
This method is a high-yielding and straightforward approach to this compound.
Reagents:
-
Pyrazole
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve pyrazole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of elemental bromine (1.0 eq) in glacial acetic acid to the pyrazole solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Bromination with N-Bromosuccinimide (NBS)
This method offers a milder and safer alternative to using elemental bromine.
Reagents:
-
Pyrazole
-
N-Bromosuccinimide (NBS)
-
Water or Acetonitrile
-
Ethyl Acetate
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend pyrazole (1.0 eq) in water or acetonitrile at room temperature.
-
Add N-Bromosuccinimide (1.0 eq) to the suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, extract the reaction mixture with ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting solid can be further purified by recrystallization.
Method 3: Electrochemical Bromination
This method is an environmentally friendly approach that avoids the use of hazardous brominating agents.
Reagents and Equipment:
-
Pyrazole
-
Sodium Bromide (NaBr)
-
Acetonitrile
-
Supporting electrolyte (e.g., nBu₄NBF₄)
-
Non-separable electrolytic cell with platinum (Pt) electrodes (anode and cathode)
-
Constant current power supply
Procedure:
-
In a non-separable electrolytic cell, combine pyrazole (1.0 eq), sodium bromide (as the bromine source), and a supporting electrolyte in acetonitrile.
-
Use platinum electrodes for both the anode and cathode.
-
Carry out the electrolysis at a constant current (e.g., 10 mA) at room temperature for 12 hours.[1]
-
Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography (eluent: ethyl acetate/petroleum ether) to obtain the this compound.
Synthesis and Purification Workflow
The overall process for the synthesis and purification of this compound can be visualized as a series of sequential steps. The choice of a specific bromination method will be the primary variable in the synthesis, while the work-up and purification steps are generally applicable.
Caption: General workflow for the synthesis and purification of this compound.
Purification of this compound
The final purity of this compound is crucial for its subsequent use in synthesis. The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound upon cooling. Common solvents for the recrystallization of this compound include mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for obtaining very high purity material, silica gel column chromatography is the preferred method. A typical eluent system is a mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve optimal separation based on TLC analysis.
The appropriate purification method should be selected based on the impurity profile of the crude product and the desired final purity.
References
An In-depth Technical Guide to 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromopyrazole, a key heterocyclic intermediate in organic synthesis and a valuable tool in biochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, its role as an enzyme inhibitor, and essential safety information.
Core Properties and Identification
This compound, identified by the CAS Number 2075-45-8 , is a substituted pyrazole ring, a structural motif present in numerous biologically active compounds.[1][2] Its utility as a building block in the synthesis of more complex molecules, such as 1,4′-bipyrazoles, makes it a valuable reagent for drug discovery and development.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 2075-45-8 | [1][2] |
| Molecular Formula | C₃H₃BrN₂ | |
| Molecular Weight | 146.97 g/mol | |
| Appearance | White to light yellow or cream crystalline powder | |
| Melting Point | 93-96 °C | |
| Boiling Point | 250-260 °C | |
| Solubility | Slightly soluble in water. Soluble in Chloroform, DMSO, Methanol. | |
| pKa | 12.71 ± 0.50 (Predicted) | |
| InChI Key | WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=NN1)Br |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Reported preparations include direct oxidative bromination, photocatalytic reactions, and electrocatalytic bromination. Below are detailed methodologies for two common synthetic approaches.
Protocol 1: One-Pot Regioselective Synthesis
An efficient, solvent-free protocol for the synthesis of this compound derivatives involves the one-pot reaction of 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a solid-supported acid catalyst.
General Procedure:
-
Grind 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica gel supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g) in a mortar and pestle at room temperature.
-
Monitor the cyclocondensation reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add a stoichiometric amount of N-bromosaccharin (1 mmol) to the mixture and continue to mix thoroughly.
-
Once the reaction is complete (as monitored by TLC), add n-hexane (7-10 mL) to the reaction mixture and filter.
-
Wash the residue with additional n-hexane.
-
Evaporate the solvent from the filtrate to yield the this compound derivative.
-
If necessary, purify the product further using silica gel column chromatography.
The following diagram illustrates the workflow for this one-pot synthesis.
Protocol 2: N-Alkylation of this compound
This compound serves as an excellent starting material for further functionalization. The following protocol details the synthesis of 1-benzyl-4-bromo-1H-pyrazole, a common derivative.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Ethyl ether
-
Dilute hydrochloric acid (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane/Ethyl acetate for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
Add benzyl chloride (3.4 mL, 30 mmol) to the flask and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, add ethyl ether (20 mL) and water (20 mL) to the reaction mixture.
-
Add dilute hydrochloric acid (1 mL, 10%) and transfer the entire mixture to a separatory funnel.
-
Separate the layers and wash the organic layer twice with water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by silica gel flash chromatography, eluting with a hexane/ethyl acetate (10:1) solvent system to obtain pure 1-benzyl-4-bromo-1H-pyrazole.
Biochemical Applications: Enzyme Inhibition
This compound is a known inhibitor of human liver alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol. It acts as a competitive inhibitor with respect to ethanol, meaning it binds to the active site of the enzyme and prevents the substrate from binding. The inhibition constant (Ki) for this compound is approximately 0.29 µM.
The mechanism involves the formation of a stable ternary complex between the ADH enzyme, the coenzyme NAD+, and the this compound molecule. This interaction effectively blocks the enzyme's catalytic activity.
The diagram below illustrates the competitive inhibition of Alcohol Dehydrogenase by this compound.
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.
Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, use an appropriate dust mask or respirator.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
This guide provides a foundational understanding of this compound for scientific and research applications. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.
References
An In-depth Technical Guide to the Molecular Structure of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 4-Bromopyrazole, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its structural parameters, spectroscopic signature, and relevant experimental protocols, offering a valuable resource for its application in research and development.
Molecular Structure and Crystallography
This compound (C₃H₃BrN₂) is a five-membered aromatic heterocycle characterized by the presence of a bromine atom at the 4-position of the pyrazole ring. The molecular weight of this compound is 146.97 g/mol .[1][2] Its structure has been determined by single-crystal X-ray diffraction, revealing a planar geometry.
The crystal structure of 4-bromo-1H-pyrazole was first reported in 1999 and was found to be isostructural with its chloro-analogue.[3][4] In the solid state, this compound molecules self-assemble into trimeric units through intermolecular N-H···N hydrogen bonds.[3]
Bond Lengths and Angles
The precise bond lengths within the this compound molecule have been determined from its crystal structure. These parameters are crucial for understanding the electronic distribution and reactivity of the molecule.
| Bond | Bond Length (Å) |
| N1-N2 | 1.335(9) |
| N1-C5 | 1.343(10) |
| N2-C3 | 1.331(10) |
| C3-C4 | Data not available in search results |
| C4-C5 | Data not available in search results |
| C4-Br1 | Data not available in search results |
| Table 1: Experimentally determined bond lengths for this compound. |
| Bond Angle | Angle (°) |
| C5-N1-N2 | Data not available in search results |
| N1-N2-C3 | Data not available in search results |
| N2-C3-C4 | Data not available in search results |
| C3-C4-C5 | Data not available in search results |
| N1-C5-C4 | Data not available in search results |
| C3-C4-Br1 | Data not available in search results |
| C5-C4-Br1 | Data not available in search results |
| Table 2: Experimentally determined bond angles for this compound. |
Spectroscopic Data
The structural features of this compound are further elucidated by various spectroscopic techniques, which provide a characteristic fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted pyrazole structure.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | 7.53 | s |
| 7.42-7.33 | m | |
| ¹³C NMR | 140.4 | C |
| 136.2 | C | |
| 129.8 | CH | |
| 93.9 | C-Br | |
| Table 3: NMR spectroscopic data for a derivative, 1-benzyl-4-bromo-1H-pyrazole, in CDCl₃, providing insight into the pyrazole core shifts. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 (calc.) | N-H stretch (monomer) |
| 2600-3200 | N-H stretch (H-bonded), C-H stretch |
| Table 4: Key IR absorption bands for this compound. The N-H stretching frequency is lowered due to hydrogen bonding in the solid state. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.
| m/z | Assignment |
| 146 | [M]⁺ |
| 148 | [M+2]⁺ |
| Table 5: Expected major peaks in the mass spectrum of this compound. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common derivatization reaction of this compound.
Synthesis of this compound from 1H-Pyrazole
This protocol describes the direct bromination of 1H-pyrazole using N-bromosuccinimide (NBS).
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl acetate
-
Aqueous sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.
-
Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension in one portion. The reaction mixture will turn milky white.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the reaction mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of 1-Benzyl-4-bromo-1H-pyrazole
This protocol details the N-alkylation of this compound with benzyl chloride.
Materials:
-
This compound
-
Tetrabutylammonium bromide
-
Potassium hydroxide pellets
-
Benzyl chloride
-
Diethyl ether
-
10% dilute hydrochloric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (4.41 g, 30 mmol), tetrabutylammonium bromide (0.484 g, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).
-
Add benzyl chloride (5.2 mL, 45 mmol) to the mixture.
-
Sonicate the resulting mixture for 15 minutes and then let it stand overnight at room temperature.
-
To the reaction mixture, add diethyl ether (20 mL), water (20 mL), and 10% dilute hydrochloric acid (1 mL).
-
Separate the organic layer, wash it with water (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows related to this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of 1-Benzyl-4-bromo-1H-pyrazole.
References
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. Synthesis and X-Ray Crystal Structure of 3-(Pyrazol-4-yl)propargyl Alcohol (1998) | Antonio L. Llamas-Saiz | 6 Citations [scispace.com]
- 3. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Theoretical Reactivity of 4-Bromopyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical principles governing the reactivity of 4-bromopyrazole, a versatile heterocyclic building block in medicinal chemistry and materials science. By integrating findings from computational studies, this document elucidates the electronic structure of this compound and its implications for key reaction classes, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of this compound's chemical behavior and facilitating its strategic application in synthesis.
Introduction
This compound is a five-membered heterocyclic compound of significant interest in organic synthesis due to its unique electronic properties and versatile reactivity. The presence of a bromine atom at the C4 position, along with two adjacent nitrogen atoms, imparts a distinct reactivity profile that allows for selective functionalization at various points on the pyrazole ring. This guide delves into the theoretical underpinnings of this compound's reactivity, leveraging computational chemistry to provide insights into its behavior in fundamental organic transformations.
Electronic Structure of this compound
The reactivity of this compound is fundamentally dictated by its electronic structure. Computational studies, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals, which are key to understanding its chemical behavior.
A study utilizing ab initio calculations with the B3LYP functional and an aug-cc-pVTZ basis set has determined the optimized planar geometry of this compound.[1] This planarity is crucial for the aromaticity and delocalization of π-electrons within the ring.
Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and reactivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
-
HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. In this compound, the HOMO is expected to have significant contributions from the pyrazole ring, particularly the carbon atoms, making them the primary sites for electrophilic attack.
-
LUMO: The LUMO represents the region of lowest electron density and is susceptible to attack by nucleophiles. The presence of the electronegative bromine atom at the C4 position significantly influences the LUMO, making the C4 carbon an electrophilic center and a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential, typically found around the nitrogen atoms, indicate areas of high electron density and are prone to attack by electrophiles.
-
Positive Potential (Blue/Green): Regions of positive electrostatic potential, expected around the hydrogen atoms and the C4-Br bond, indicate areas of lower electron density and are susceptible to nucleophilic attack. The carbon atom attached to the bromine is a key site for such interactions.
Caption: Relationship between electronic structure and predicted reactivity.
Key Reactions and Theoretical Insights
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrazole ring is a common transformation. The regioselectivity of this reaction is governed by the electronic properties of the ring.
Theoretical Insights: Based on FMO theory, the HOMO of this compound is the key orbital in electrophilic substitution. The positions with the largest HOMO coefficients will be the most reactive towards electrophiles. While specific computational studies on the electrophilic substitution of this compound are not extensively detailed in the literature, the general principles of pyrazole chemistry suggest that the C3 and C5 positions are the most likely sites for electrophilic attack, assuming the N1 position is substituted or protonated. The bromine atom at C4 is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing electrophiles to the ortho (C3 and C5) positions.
Experimental Protocol: Nitration of this compound (Representative)
The nitration of brominated pyrazoles has been reported to occur, sometimes with competing nitrodebromination. The following is a representative protocol adapted from the nitration of pyrazole.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid with stirring, maintaining the temperature between 0 and 10°C.
-
Reaction Setup: In a separate four-necked flask equipped with a stirrer and thermometer, add this compound to concentrated sulfuric acid at room temperature and stir for 30 minutes.
-
Nitration: Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the pre-cooled fuming nitrosulfuric acid dropwise.
-
Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Workup: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with ice water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethyl ether/hexane) to obtain the purified 4-bromo-nitropyrazole derivative.
Caption: Experimental workflow for electrophilic nitration.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound is less common than electrophilic substitution but can occur under specific conditions, particularly with strong nucleophiles.
Theoretical Insights: The LUMO of this compound is centered on the pyrazole ring, with a significant coefficient on the C4 carbon due to the electron-withdrawing nature of the bromine atom. This makes the C4 position susceptible to nucleophilic attack. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrazole ring and the bromine atom. While quantitative data for the SNAr on this compound is scarce, the feasibility of the reaction is supported by the electronic structure.
Experimental Protocol: Nucleophilic Aromatic Substitution (Representative)
The following is a general, representative protocol for an SNAr reaction on an activated aryl halide, which can be adapted for this compound, likely requiring forcing conditions due to the relatively weak activation of the pyrazole ring compared to systems with multiple nitro groups.
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the nucleophile (e.g., sodium methoxide, an amine) and a base (e.g., potassium carbonate), if necessary.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and quench with water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The C4-Br bond in this compound is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.
Theoretical Insights: The mechanism of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. Computational studies on the Suzuki-Miyaura coupling of 3- and 4-bromopyrazoles have shown that the activation energies for the oxidative addition are in the range of 14-19 kcal/mol. This relatively low activation barrier indicates that this compound is a viable substrate for this transformation.
Quantitative Data Summary
| Reaction Type | Substrate | Computational Method | Calculated Parameter | Value (kcal/mol) |
| Oxidative Addition | 3-Bromopyrazole | B3LYP/6-31+G(d,p) | Activation Energy | ~14-19 |
| Oxidative Addition | This compound | B3LYP/6-31+G(d,p) | Activation Energy | ~14-19 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.5-2.0 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%). Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100°C. Monitor the reaction by TLC or LC-MS, typically complete within 24 hours.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Filter the mixture through celite, wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The reactivity of this compound is a rich and multifaceted subject that can be effectively rationalized through the lens of modern theoretical chemistry. Its electronic structure, characterized by the distribution of its frontier molecular orbitals and electrostatic potential, provides a robust framework for predicting its behavior in a variety of chemical transformations. While the C4-Br bond is a key handle for functionalization via palladium-catalyzed cross-coupling reactions, the pyrazole ring itself is amenable to electrophilic and, under the right conditions, nucleophilic substitution. This guide has provided a theoretical foundation and practical experimental context for the reactivity of this compound, with the aim of empowering researchers to utilize this versatile building block to its full potential in their synthetic endeavors. Further computational studies are warranted to provide more precise quantitative data on the reaction barriers for a broader range of reactions involving this important heterocycle.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyrazole is a halogenated heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazole ring and the reactive bromine atom, make it a valuable synthon for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrN₂ | |
| Molecular Weight | 146.97 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 93-96 °C | |
| Boiling Point | 250-260 °C | |
| pKa (Predicted) | 12.71 ± 0.50 | |
| LogP (Calculated) | 0.532 (for 4-iodopyrazole) | |
| Water Solubility | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in Methanol, Chloroform, DMSO |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical parameters. Below are standard methodologies for key properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of pyrazole using N-bromosuccinimide (NBS).
Materials:
-
1H-pyrazole
-
N-bromosuccinimide (NBS)
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate (Na₂CO₃)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.
-
Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension all at once. The reaction mixture will turn milky white.
-
Stir the mixture continuously at room temperature for 24 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash them sequentially with aqueous sodium carbonate and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Determination of pKa
The acidity constant (pKa) can be determined using potentiometric titration.
Materials:
-
This compound
-
Deionized water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and start stirring.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical approach to determine the LogP value.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Determination of Solubility
The equilibrium solubility of this compound in various solvents can be determined as follows.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Biological Activities and Signaling Pathways
This compound and its derivatives have been investigated for a range of biological activities.
Inhibition of Human Liver Alcohol Dehydrogenase (ADH)
This compound is a known inhibitor of human liver alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol. It acts as a competitive inhibitor with respect to ethanol. The inhibition constant (Ki) for this compound has been reported to be 0.29 µM. This inhibitory activity is attributed to the formation of a ternary complex between the enzyme, the coenzyme NAD+, and the pyrazole inhibitor.
ADH Inhibition Pathway
Effects on Mitochondrial Function
Studies have shown that this compound can affect mitochondrial function. It has been reported to inhibit oxidative phosphorylation, the ATP-³²P exchange reaction, and both energy-dependent and -independent calcium uptake in mitochondria. These effects suggest that this compound can interfere with cellular energy metabolism and calcium homeostasis, which are critical cellular processes.
Mutagenicity
The mutagenic potential of this compound has been investigated using the L-arabinose forward mutation assay of Salmonella typhimurium. In this study, this compound was found to be mutagenic to different degrees.
Potential Roles in Other Signaling Pathways
While specific studies on the effects of this compound on other major signaling pathways are limited, the pyrazole scaffold is prevalent in many kinase inhibitors. Therefore, it is plausible that this compound or its derivatives could interact with pathways such as the MAPK and PI3K/Akt signaling cascades, which are central to cell proliferation, survival, and apoptosis. Further research is warranted to explore these potential interactions.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties and significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals working with this molecule. The detailed experimental protocols offer a practical resource for its synthesis and characterization, while the overview of its biological effects, particularly as an inhibitor of alcohol dehydrogenase, highlights its potential for further investigation in various therapeutic areas. Future studies elucidating its interactions with key cellular signaling pathways will undoubtedly expand its utility in the development of novel therapeutics.
References
Solubility Profile of 4-Bromopyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromopyrazole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key starting material or intermediate.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In the context of drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and purification processes. This compound, a versatile heterocyclic building block, is employed in the synthesis of numerous active pharmaceutical ingredients. A thorough understanding of its solubility in different organic media is therefore essential for optimizing reaction conditions, crystallization processes, and formulation strategies.
Quantitative Solubility Data
Quantitative solubility data for this compound in pure organic solvents is not widely available in publicly accessible literature. However, a key study by Wang et al. (2017) investigated the solubility of this compound in binary mixtures of methanol-water and ethanol-water at various temperatures. While the full dataset from this study requires access to the journal article, the qualitative solubility in several common organic solvents has been reported by various chemical suppliers.
The following table summarizes the available solubility information for this compound. Researchers requiring precise quantitative data, particularly for alcohol-based solvent systems, are encouraged to consult the primary literature cited.
| Solvent | Temperature (°C) | Solubility | Data Source / Comments |
| Methanol | 283.15 - 318.15 | Soluble (Quantitative data available) | Wang et al., J. Chem. Thermodyn., 2017[1] |
| Ethanol | 283.15 - 318.15 | Soluble (Quantitative data available) | Wang et al., J. Chem. Thermodyn., 2017[1][2] |
| Chloroform | Not Specified | Soluble (Qualitative) | ChemicalBook[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (Qualitative) | ChemicalBook[1] |
| Water | Not Specified | Slightly Soluble (Qualitative) | ChemicalBook |
Note: The designation "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values were not provided in the consulted sources. "Slightly Soluble" indicates low solubility. For methanol and ethanol, the maximum solubility was observed in the neat organic solvents. The dissolution of this compound in methanol and ethanol solvent mixtures was found to be an endothermic process.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, this can be done after gentle centrifugation.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Weigh the vial containing the dried residue. The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (χ).
-
Record the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that researchers perform their own solubility determinations using the described experimental protocol to obtain precise data relevant to their specific conditions and solvent purity.
References
discovery and history of pyrazole compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
Introduction
The pyrazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of compounds with significant applications in medicine and agriculture. This guide provides a comprehensive overview of the discovery of pyrazole, its historical development, and the evolution of its synthesis and applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and chemical versatility of this important scaffold.
The Initial Discovery and Synthesis
The history of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative, which he achieved through the condensation reaction of ethyl acetoacetate with phenylhydrazine. This seminal work not only introduced a new class of heterocyclic compounds but also laid the foundation for the development of some of the earliest synthetic drugs. The fundamental reaction, now known as the Knorr pyrazole synthesis, involves the reaction of a β-ketoester with a hydrazine, a method that remains a staple in heterocyclic synthesis today.
Shortly after his initial discovery, Knorr synthesized 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which he named Antipyrine (phenazone). This compound was found to have potent antipyretic and analgesic properties and was subsequently commercialized, becoming one of the first commercially successful synthetic drugs. The success of Antipyrine spurred further research into pyrazole derivatives, leading to the development of a wide range of compounds with diverse biological activities.
A visual representation of the key milestones in the history of pyrazole discovery and development is provided below.
Physicochemical and Pharmacological Data of Key Pyrazole Compounds
The following table summarizes key quantitative data for seminal pyrazole compounds, illustrating the evolution of their properties and therapeutic applications.
| Compound | Year of Discovery | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Therapeutic Use |
| Pyrazole | 1889 | C₃H₄N₂ | 68.08 | 66-68 | Parent compound |
| Antipyrine | 1887 | C₁₁H₁₂N₂O | 188.23 | 111-113 | Analgesic, antipyretic |
| Phenylbutazone | 1949 | C₁₉H₂₀N₂O₂ | 308.37 | 105-107 | Non-steroidal anti-inflammatory drug (NSAID) |
| Celecoxib | 1990s | C₁₇H₁₄F₃N₃O₂S | 381.37 | 162-164 | Selective COX-2 inhibitor |
Experimental Protocols
Knorr Pyrazole Synthesis (Classical Method)
The following protocol is a generalized representation of the original method described by Knorr for the synthesis of pyrazole derivatives.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (as solvent)
-
Glacial acetic acid (as catalyst, optional)
Procedure:
-
Dissolve the β-ketoester in ethanol in a round-bottom flask.
-
Add an equimolar amount of the hydrazine derivative to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The general workflow for this synthesis is depicted in the following diagram.
Mechanism of Action and Signaling Pathways
Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the action of pyrazole-based NSAIDs, such as Phenylbutazone and Celecoxib, on the cyclooxygenase (COX) pathway.
Arachidonic acid, released from the cell membrane, is converted into prostaglandins by the COX enzymes (COX-1 and COX-2). Prostaglandins are key mediators of inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while selective COX-2 inhibitors, like Celecoxib, primarily target the COX-2 enzyme, which is upregulated during inflammation. This selective inhibition is believed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.
The signaling pathway for COX inhibition by pyrazole-based NSAIDs is illustrated below.
Conclusion
From its initial discovery by Ludwig Knorr to its central role in modern drug development, the pyrazole scaffold has demonstrated remarkable versatility and therapeutic potential. The foundational synthesis methods, though refined over the decades, remain relevant, and the early discoveries of biologically active pyrazoles paved the way for the development of highly specific and potent drugs that target a wide range of diseases. The continued exploration of pyrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, cementing its legacy as one of the most important heterocyclic systems in medicinal chemistry.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 4-bromopyrazole with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of functionalized pyrazole derivatives, which are prevalent in many bioactive compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds.[1] This protocol focuses on the coupling of this compound, a common heterocyclic building block, with arylboronic acids. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to yield 4-arylpyrazoles.[1][2] Key challenges in this specific coupling include potential side reactions such as debromination of the this compound starting material and protodeboronation of the boronic acid coupling partner.[3] Careful selection of reaction parameters is crucial for achieving high yields and minimizing these undesired pathways.[3]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate species generated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the 4-arylpyrazole product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound with arylboronic acids, utilizing different palladium catalysts.
Protocol 1: Using a Palladium Pre-catalyst with a Bulky, Electron-Rich Ligand
This protocol is adapted for couplings that may be challenging, employing a more active pre-catalyst.
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 (or similar palladium pre-catalyst)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Protocol 2: Using a Traditional Palladium Catalyst
This protocol is suitable for general couplings of 4-bromopyrazoles with arylboronic acids.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add the this compound derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the product.
Data Presentation
The following tables summarize the performance of different catalytic systems in the Suzuki coupling of 4-bromopyrazoles with arylboronic acids.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids using Different Catalysts
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Varies |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | Varies |
Yields are for the isolated product and can vary depending on the specific arylboronic acid used.
Troubleshooting
Common issues encountered during the Suzuki coupling of this compound are debromination and protodeboronation.
Table 2: Troubleshooting Common Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Debromination | N-H acidity of the pyrazole. | Protect the pyrazole nitrogen (e.g., with a Boc or SEM group). |
| Strong inorganic bases (e.g., NaOH, KOH). | Use milder inorganic bases (e.g., K₃PO₄, CsF). | |
| Less effective ligands (e.g., PPh₃). | Employ bulky, electron-rich phosphines (e.g., XPhos, SPhos). | |
| Protodeboronation | Presence of water in the reaction. | Use anhydrous conditions or a biphasic system with minimal water. |
| Strong aqueous bases. | Use anhydrous bases like powdered K₃PO₄ or CsF. | |
| High temperature and long reaction time. | Optimize for the shortest possible reaction time and lowest effective temperature. |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for N-arylation of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 4-bromopyrazole, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering a comparative guide to reaction conditions and expected outcomes.
Introduction
The N-arylation of pyrazoles is a fundamental method for the construction of complex nitrogen-containing heterocyclic compounds. This compound serves as a versatile building block, with the bromine atom providing a handle for further functionalization, for instance, through Suzuki or Sonogashira coupling reactions. The N-H bond of the pyrazole ring can be arylated using transition metal catalysis, most commonly with palladium or copper catalysts. The choice of catalytic system can influence the reaction's efficiency, substrate scope, and functional group tolerance. This guide presents optimized conditions for achieving high yields in the N-arylation of this compound with various aryl halides.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for the N-arylation of pyrazoles under different catalytic systems. These conditions are applicable to this compound and serve as a starting point for reaction optimization.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates [1][2]
| Entry | Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 95 |
| 2 | 4-Tolyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 98 |
| 3 | 4-Methoxyphenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 96 |
| 4 | 2-Methylphenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 92 |
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Halides [1][3][4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (5) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 110 | 24 | 90 |
| 2 | 4-Iodotoluene | CuI (5) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 110 | 24 | 92 |
| 3 | 4-Bromoacetophenone | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Triflate
This protocol is adapted from literature procedures for the N-arylation of pyrazoles using a palladium catalyst and a biarylphosphine ligand.
Materials:
-
This compound
-
Aryl triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuBrettPhos
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl triflate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and tBuBrettPhos (0.075 mmol, 7.5 mol%) in 2 mL of anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-4-bromopyrazole.
Protocol 2: Copper-Catalyzed N-Arylation of this compound with an Aryl Halide (Ullmann Condensation)
This protocol describes a general and efficient copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene or Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene or dioxane (2 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C in an oil bath for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-4-bromopyrazole.
Visualizations
The following diagrams illustrate the general workflows for the described N-arylation reactions.
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Caption: Workflow for Copper-Catalyzed N-Arylation.
References
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols: Sonogashira Coupling of 4-Bromopyrazole
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 4-bromopyrazole. This reaction is a powerful tool for the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For heteroaromatic halides like this compound, this reaction provides a direct method to introduce alkynyl moieties, enabling the synthesis of diverse molecular architectures.
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
Where R1 is a protecting group or substituent on the pyrazole nitrogen, and R2 is a substituent on the alkyne.
Catalyst Systems and Reaction Conditions
The success of the Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions.
Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound
| Component | Example | Typical Loading/Concentration | Purpose |
| Aryl Halide | N-Protected this compound | 1.0 equivalent | Substrate |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne, etc. | 1.1 - 1.5 equivalents | Coupling partner |
| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | 1-5 mol% | Primary catalyst for C-C bond formation.[1] |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | Accelerates the reaction.[2] |
| Ligand | PPh3, XPhos, SPhos | 2-10 mol% | Stabilizes the palladium catalyst.[1] |
| Base | Triethylamine (Et3N), Diisopropylamine (DIPA), K2CO3, Cs2CO3 | 2-3 equivalents | Neutralizes the HX by-product.[1] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Anhydrous | Solubilizes reactants and reagents.[1] |
| Temperature | Room temperature to 100 °C | - | Reaction rate control. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation. |
Note: The reactivity of bromopyrazoles can be lower than their iodo counterparts, and in some cases, they may be unreactive under standard conditions. Therefore, optimization of the catalyst system, base, and temperature is often necessary. Copper-free Sonogashira conditions have also been developed to avoid issues with alkyne homocoupling and simplify purification.
Experimental Protocols
This section provides a detailed protocol for a typical Sonogashira coupling reaction of a protected this compound with a terminal alkyne.
Materials:
-
N-Protected this compound (e.g., 1-benzyl-4-bromo-1H-pyrazole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-protected this compound (1.0 mmol, 1.0 equiv).
-
Add PdCl2(PPh3)2 (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), and PPh3 (0.06 mmol, 6 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynylpyrazole product.
-
Visualizations
Diagram 1: Sonogashira Coupling Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Diagram 2: Simplified Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira reaction.
References
Application Notes and Protocols for the Heck Reaction Using 4-Bromopyrazole with a Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction using 4-bromopyrazole as a substrate, catalyzed by palladium complexes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecules from simple precursors.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, allowing for the creation of substituted alkenes with high efficiency and selectivity.[1][2] The functionalization of pyrazole rings, specifically at the 4-position, is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds and functional materials.[3][4] The use of this compound in the Heck reaction provides a versatile method for introducing alkenyl groups, leading to the formation of styrenyl and acryloyl pyrazole derivatives.
Reaction Mechanism
The catalytic cycle of the Heck reaction involves a sequence of organometallic transformations centered around a palladium catalyst. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond. This is typically a syn-addition.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step generally favors the formation of the more stable E-isomer.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and completing the catalytic cycle.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Heck Coupling of 1-Benzyl-4-bromo-1H-pyrazole
This procedure is suitable for the coupling of 1-benzyl-4-bromo-1H-pyrazole with styrene.
Materials:
-
1-benzyl-4-bromo-1H-pyrazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube or pressure vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Through a syringe, add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligandless Heck Coupling for the Synthesis of Indole-Pyrazole Hybrids
This protocol describes a ligandless approach for the coupling of 4-ethenyl-1H-pyrazoles with 5-bromo-3H-indoles. While this example uses an ethenyl-pyrazole, the conditions can be adapted for this compound and a suitable alkene.
Materials:
-
This compound derivative
-
Alkene (e.g., a substituted styrene or acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the this compound derivative (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: General experimental workflow for the Heck reaction.
Data Presentation
The following table summarizes representative examples of Heck reactions involving pyrazole derivatives, showcasing the versatility of this methodology.
| This compound Derivative | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Benzyl-4-bromo-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Good |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd catalyst | Not specified | Not specified | Not specified | Not specified | Not specified | Good |
| 5-Bromo-3H-indoles | 4-Ethenyl-1H-pyrazoles | Pd(OAc)₂ (3) | None | K₂CO₃ | DMF | 120 | 12-24 | 45-85 |
Note: "Good" yield is reported as such in the source material where specific quantitative data was not provided.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, trying a different palladium source (e.g., Pd₂(dba)₃), or using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). The choice of base and solvent can also significantly impact the reaction outcome.
-
Side Reactions: Debromination of the starting material can be a competing side reaction. Using milder bases or lower reaction temperatures may help to minimize this.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Heck reaction for the functionalization of 4-bromopyrazoles in their synthetic endeavors.
References
Application Notes and Protocols for 4-Bromopyrazole as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromopyrazole and its derivatives as versatile ligands in various catalytic reactions. The protocols detailed below are intended to serve as a guide for researchers in synthetic chemistry and drug development, offering starting points for reaction optimization and the synthesis of novel molecular entities.
Introduction to this compound in Catalysis
This compound is a heterocyclic compound that has gained significant attention as a ligand scaffold in coordination chemistry and homogeneous catalysis. The presence of a bromine atom at the 4-position and a free N-H group allows for diverse functionalization, enabling the synthesis of a wide array of monodentate and bidentate ligands. These ligands, upon coordination to transition metals such as palladium and copper, form catalytically active complexes for a variety of organic transformations, including cross-coupling and oxidation reactions. The electronic properties and steric hindrance of the pyrazole-based ligands can be fine-tuned through substitution at the pyrazole ring and the nitrogen atom, influencing the efficiency and selectivity of the catalytic process.
Synthesis of this compound-Based Ligands
The versatility of this compound as a ligand precursor stems from the ability to modify its structure at several positions. The following section details protocols for the synthesis of representative this compound-based ligands.
Protocol 1: Synthesis of N-Aryl-4-bromopyrazoles
N-aryl-4-bromopyrazoles are precursors to various catalysts and can be synthesized via direct arylation of the pyrazole nitrogen.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-bromopyrazole.
Protocol 2: Synthesis of Phosphine-Functionalized this compound Ligands (via Phosphine Oxide)
Phosphine-containing pyrazole ligands are highly effective in palladium-catalyzed cross-coupling reactions. A common route to these ligands involves the synthesis of a phosphine oxide intermediate, followed by reduction.
Materials:
-
N-Protected-4-bromopyrazole (e.g., N-Boc-4-bromopyrazole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenylphosphine chloride (Ph₂PCl)
-
Tetrahydrofuran (THF), anhydrous
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Hexane
Procedure:
Step 1: Synthesis of (N-Protected-4-bromopyrazol-1-yl)diphenylphosphine oxide
-
Dissolve N-protected-4-bromopyrazole (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) and stir the mixture at -78 °C for 1 hour.
-
Add diphenylphosphine chloride (1.2 eq.) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phosphine oxide by column chromatography.
Step 2: Reduction to the Phosphine Ligand
-
Dissolve the phosphine oxide (1.0 eq.) in anhydrous toluene under an inert atmosphere.
-
Add triethylamine (5.0 eq.) followed by the slow addition of trichlorosilane (3.0 eq.) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with toluene, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and if necessary, purify the phosphine ligand by recrystallization from a suitable solvent system (e.g., hexane).
Applications in Catalysis
Complexes derived from this compound ligands are effective catalysts for a range of organic transformations. This section provides protocols for key catalytic reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Catalysts bearing this compound-derived ligands can facilitate the coupling of aryl halides with boronic acids.
Experimental Protocol:
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound-based phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Add potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the mixture vigorously and heat to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand A | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand A | 95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand A | 85 |
| 4 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand A | 90 |
Ligand A: A generic phosphine-functionalized pyrazole ligand.
Palladium-Catalyzed Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the formation of C-C bonds between aryl halides and alkenes. Palladium complexes with pyrazole-based ligands have shown good activity in this transformation.[2]
Experimental Protocol:
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium complex with a this compound-derived Schiff base ligand (e.g., [Pd₂Cl₄(L)₂])
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the alkene (1.5 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (1-2 mol%).
-
Add anhydrous toluene.
-
Stir the reaction mixture at 130 °C for 1-24 hours.[3]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Mizoroki-Heck Reaction:
| Entry | Aryl Halide | Alkene | Catalyst | Time (h) | Conversion (%) |
| 1 | Iodobenzene | Styrene | [Pd₂Cl₄(L1)₂] | 1 | 98 |
| 2 | 4-Bromoacetophenone | Styrene | [Pd₂Cl₄(L1)₂] | 24 | 85 |
| 3 | 4-Bromobenzaldehyde | Styrene | [Pd₂Cl₄(L2)₂] | 24 | 90 |
L1 and L2 represent different pyrazole-based Schiff base ligands as described in the literature.[2]
Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes incorporating pyrazole-based ligands can catalyze the aerobic oxidation of alcohols to aldehydes and ketones under mild conditions.[4]
Experimental Protocol:
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Copper(II) salt (e.g., Cu(ClO₄)₂)
-
This compound-based ligand
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen or ambient air
Procedure:
-
In a flask, dissolve the copper(II) salt (2 mol%), the this compound-based ligand (4 mol%), TEMPO (10 mol%), and NMI (10 mol%) in DMSO.
-
Add the alcohol (1.0 mmol).
-
Stir the reaction mixture vigorously under an atmosphere of oxygen (or in open air) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Aerobic Alcohol Oxidation:
| Entry | Substrate | Catalyst System | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Cu(ClO₄)₂ / Ligand B / TEMPO | 6 | 95 |
| 2 | 4-Methoxybenzyl alcohol | Cu(ClO₄)₂ / Ligand B / TEMPO | 5 | 98 |
| 3 | Cinnamyl alcohol | Cu(ClO₄)₂ / Ligand B / TEMPO | 8 | 92 |
| 4 | 1-Phenylethanol | Cu(ClO₄)₂ / Ligand B / TEMPO | 12 | 88 |
Ligand B: A generic N-substituted this compound ligand.
Visualizations
Experimental Workflow for Ligand Synthesis and Catalytic Application
Caption: General workflow from this compound to its application in catalysis.
Catalytic Cycle for the Mizoroki-Heck Reaction
References
Application Notes and Protocols: Synthesis of 4-Bromopyrazole-Containing Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates utilizing 4-bromopyrazole as a key building block. The versatility of this compound in forming carbon-carbon and carbon-nitrogen bonds makes it an invaluable synthon in medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction to this compound in API Synthesis
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a bromine substituent at the 4-position. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of a C-C bond with aryl or heteroaryl boronic acids.[1] This reaction is instrumental in the synthesis of numerous biologically active molecules, including a significant number of protein kinase inhibitors used in oncology.[2][3]
The pyrazole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within the active sites of enzymes. When incorporated into a larger molecule, the 4-substituted pyrazole moiety can impart desirable pharmacokinetic and pharmacodynamic properties.
This document will focus on the application of this compound in the synthesis of a key intermediate for Crizotinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.
Synthesis of a Key Crizotinib Intermediate
A critical step in the synthesis of Crizotinib and related kinase inhibitors involves the formation of a biaryl system where a pyrazole ring is linked to a phenyl or pyridyl group. This compound is an ideal starting material for this transformation via a Suzuki-Miyaura cross-coupling reaction.
The overall synthetic strategy involves the coupling of an N-protected this compound with a suitable boronic acid or boronate ester derivative, followed by further functionalization to yield the final API. A representative synthetic workflow is depicted below.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of N-Boc-4-bromopyrazole with 4-Aminophenylboronic Acid
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyrazole and phenyl rings.
Materials:
-
N-Boc-4-bromopyrazole (1.0 equiv)
-
4-Aminophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-bromopyrazole, 4-aminophenylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(pyrazol-4-yl)aniline.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound derivatives.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 85-95 | |
| PdCl₂(dppf) (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 8 | 80-90 | Internal Data |
| XPhos Pd G2 (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 4 | >95 |
Signaling Pathway and Mechanism of Action
The 4-(pyrazol-4-yl)aniline core is a key pharmacophore in many kinase inhibitors, including Crizotinib. Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK kinase that drives tumor growth and survival.
Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. This blockade of oncogenic signaling leads to the inhibition of cell proliferation and induction of apoptosis in ALK-positive tumor cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient route to key biaryl intermediates that are central to the structure of numerous kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of novel pyrazole-containing APIs.
References
Application Notes and Protocols for the One-Pot Synthesis of 4-Bromopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyrazole derivatives are valuable building blocks in medicinal chemistry and drug development due to their wide range of biological activities. They also serve as crucial intermediates for further functionalization via cross-coupling reactions. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. This application note details an efficient, one-pot, solvent-free method for the regioselective synthesis of this compound derivatives, offering advantages in terms of reduced reaction times, higher yields, and improved environmental footprint.[1]
Principle of the Method
This protocol outlines a one-pot, three-component reaction for the synthesis of this compound derivatives. The method involves the condensation of a 1,3-diketone with an arylhydrazine in the presence of a solid-supported acid catalyst (silica gel supported sulfuric acid), followed by in-situ bromination of the resulting pyrazole intermediate with N-bromosaccharin (NBSac).[1][2][3] The reaction proceeds regioselectively to afford the desired 4-bromo-substituted pyrazole derivatives in high yields.[1] The solvent-free approach simplifies the work-up procedure and enhances the green credentials of the synthesis.
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of this compound derivatives is depicted below.
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Data Presentation
The following table summarizes the results for the one-pot synthesis of various 4-bromo-1,3,5-trisubstituted pyrazoles using different 1,3-diketones and arylhydrazines.
| Entry | R¹ | R² | Ar | Temp (°C) | Time (min) | Product | Yield (%) |
| 1 | Me | Me | Ph | RT | 7 | 3a | 98 |
| 2 | Me | Me | p-ClC₆H₄ | RT | 10 | 3b | 96 |
| 3 | Me | Me | o-ClC₆H₄ | RT | 8 | 3c | 95 |
| 4 | Me | Me | p-OMeC₆H₄ | RT | < 1 | 3d | 96 |
| 5 | Ph | Me | Ph | RT | 15 | 3e | 90 |
| 6 | Ph | Me | p-ClC₆H₄ | RT | 40 | 3f | 90 |
| 7 | Ph | Me | o-ClC₆H₄ | RT | 20 | 3g | 91 |
| 8 | Ph | Me | p-OMeC₆H₄ | RT | 10 | 3h | 94 |
| 9 | CF₃ | Me | Ph | 50-60 | < 1 | 3i + 4i | 15:80 |
| 10 | CF₃ | Me | p-ClC₆H₄ | 50-60 | < 1 | 3j + 4j | 10:78 |
| 11 | CF₃ | Me | o-ClC₆H₄ | 50-60 | < 1 | 3k + 4k | 15:80 |
| 12 | CF₃ | Me | p-OMeC₆H₄ | 50-60 | < 1 | 3l + 4l | 10:82 |
Yields are for the isolated products.
Experimental Protocols
Materials:
-
1,3-Diketones (1 mmol)
-
Arylhydrazines (1 mmol)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)
-
N-Bromosaccharin (NBSac) (1 mmol)
-
n-Hexane
-
Pestle and mortar
-
Thin Layer Chromatography (TLC) plates
General Procedure for the One-Pot Synthesis of this compound Derivatives:
-
In a pestle and mortar, combine the 1,3-diketone (1 mmol), arylhydrazine (1 mmol), and silica gel supported sulfuric acid (0.01 g).
-
Grind the mixture at room temperature. For reactions involving 1,1,1-trifluoropentane-2,4-dione, the arylhydrazine should be added slowly to a mixture of the diketone and catalyst at 0 °C, followed by stirring at 50-60 °C.
-
Monitor the progress of the pyrazole formation by Thin Layer Chromatography (TLC).
-
Once the formation of the pyrazole intermediate is complete, add N-bromosaccharin (1 mmol) to the reaction mixture.
-
Continue to grind the mixture thoroughly at room temperature.
-
Monitor the bromination reaction by TLC.
-
Upon completion of the reaction, add n-hexane (7-10 mL) to the solid mixture and filter.
-
Wash the residue with additional n-hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound derivative.
-
If necessary, purify the product further by column chromatography on silica gel.
Alternative Method: Electrochemical Synthesis
An alternative approach for the synthesis of this compound derivatives is through an electrochemical one-pot reaction. This method utilizes inexpensive sodium bromide as the bromine source and electricity as a clean oxidant, avoiding the need for large quantities of chemical oxidants. The reaction typically involves the cyclization of starting materials to form the pyrazole ring, followed by electrocatalytic bromination in the same reaction vessel. While offering a green alternative, this method requires specialized electrochemical equipment.
Conclusion
The described one-pot, solvent-free synthesis provides a highly efficient and environmentally friendly protocol for the preparation of a variety of this compound derivatives. The mild reaction conditions, short reaction times, and high yields make this method particularly attractive for applications in drug discovery and development where rapid access to a diverse range of analogs is often required.
References
Application Notes and Protocols: 4-Bromopyrazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has rendered them one of the most important classes of drug targets. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] Among the various functionalized pyrazoles, 4-bromopyrazole stands out as a particularly valuable and versatile building block. Its bromine atom provides a convenient handle for introducing a wide range of substituents via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
These application notes provide a comprehensive guide to utilizing this compound in the synthesis and evaluation of kinase inhibitors. Detailed protocols for the synthesis of 4-arylpyrazole derivatives via the Suzuki-Miyaura cross-coupling reaction and for the subsequent in vitro kinase inhibition assays are provided.
Data Presentation: Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency (IC50) of representative pyrazole-based kinase inhibitors against various kinase targets. This data highlights how modifications to the pyrazole core, often introduced at the 4-position, can significantly impact inhibitory activity and selectivity.
Table 1: SAR of 4-Amino-1H-Pyrazole Analogs as Covalent CDK14 Inhibitors
| Compound | R Group | CDK14 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| 1 | H | >10000 | >10 |
| 2 | 2,6-dichlorobenzamide | 1.2 ± 0.2 | 0.25 ± 0.03 |
| 3 | 2-chloro-6-methoxybenzamide | 1.5 ± 0.3 | 0.45 ± 0.05 |
| 4 | 2-chloro-6-fluorobenzamide | 0.8 ± 0.1 | 0.18 ± 0.02 |
| 5 | 2,6-difluorobenzamide | 2.1 ± 0.4 | 0.33 ± 0.04 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Inhibition of Various Kinases by Pyrazole Derivatives
| Compound ID | Kinase Target | IC50 (nM) |
| PZ-1 | p38α MAPK | 15 |
| PZ-2 | CDK2 | 24 |
| PZ-3 | Akt1 | 61 |
| PZ-4 | Bcr-Abl | 14.2 |
| PZ-5 | IRAK4 | 5 |
This table presents a compilation of data from various pyrazole-based inhibitors to showcase the broad applicability of the scaffold.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add the this compound derivative, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its substrate in the appropriate kinase reaction buffer.
-
Dispense the kinase/substrate master mix into the wells of a 384-well plate.
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor compounds or DMSO (vehicle control) to the respective wells.
-
-
Initiate Kinase Reaction:
-
Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces light.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromopyrazole Suzuki Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki coupling reactions involving 4-bromopyrazoles.
Troubleshooting Guide
This guide addresses common issues and side reactions encountered during the Suzuki coupling of 4-bromopyrazoles in a question-and-answer format.
Question 1: My reaction is sluggish or not reaching completion. What are the potential causes and solutions?
Answer: A sluggish or incomplete reaction with 4-bromopyrazole can be attributed to several factors, primarily the reduced reactivity of the C4 position on the pyrazole ring.[1][2] Here are key areas to troubleshoot:
-
Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst, such as XPhos Pd G2, can be beneficial as it readily forms the active Pd(0) species.[1][3] Simple catalysts like Pd(PPh₃)₄ may not be effective for this type of substrate.[1]
-
Ligand Choice: The selection of the ligand is critical. For heteroaryl halides like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to facilitate the reaction.
-
Reagent Purity: Impurities in your reagents or solvent, especially water, can deactivate the catalyst. Ensure that your solvent is anhydrous and that all reagents are of high purity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. It is crucial to find the optimal temperature for your specific reaction, often through empirical screening.
Question 2: I'm observing a significant amount of debromination of my this compound starting material. How can I minimize this side reaction?
Answer: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings of heteroaryl halides. Several factors can influence the extent of this side reaction:
-
N-H Acidity of Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.
-
Choice of Base and Solvent: The strength and type of base, along with the solvent, play a crucial role. Using milder inorganic bases like K₃PO₄ or CsF, in combination with aprotic solvents such as dioxane or toluene, can often reduce the rate of debromination compared to strong bases in protic solvents.
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Catalyst System: The choice of palladium precursor and ligand can also impact debromination. Screening different ligands may be necessary to find one that minimizes this side reaction.
Question 3: The primary byproduct of my reaction is the homocoupling of the boronic acid. What causes this and how can it be prevented?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is another frequent side reaction. The main causes and solutions are:
-
Presence of Oxygen: Molecular oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.
-
Catalyst Precursor: Starting with a Pd(II) precursor can sometimes lead to initial homocoupling as it is reduced to the active Pd(0) species. Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize the presence of Pd(II) that drives homocoupling.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling. Lowering the reaction temperature may help to reduce this side reaction.
Question 4: I suspect protodeboronation of my boronic acid is leading to low yields. How can I address this?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which consumes the boronic acid and leads to the formation of an arene byproduct. This is a common issue, especially with electron-deficient or heteroaryl boronic acids. Key factors and solutions include:
-
Presence of Water: Aqueous basic conditions can promote protodeboronation. Minimizing the water content by using anhydrous conditions or a biphasic system with minimal water can significantly reduce this side reaction.
-
Base Strength: Strong aqueous bases can accelerate the rate of protodeboronation. Using solid, anhydrous bases like powdered K₃PO₄ or CsF can be beneficial.
-
Boronic Acid Derivative: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable and less prone to protodeboronation. These derivatives slowly release the boronic acid under the reaction conditions.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase protodeboronation. Optimizing the reaction to proceed as quickly as possible will minimize the time for this side reaction to occur.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of my this compound?
A1: While not always strictly necessary, protecting the N-H of the pyrazole is highly recommended, especially if you are observing significant debromination. The acidic N-H proton can lead to side reactions and lower yields.
Q2: What is the best base to use for the Suzuki coupling of 4-bromopyrazoles?
A2: Potassium phosphate (K₃PO₄) is a commonly used and effective base for Suzuki couplings of nitrogen-containing heterocycles. Other bases such as cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) can also be effective. The optimal base may depend on the specific substrates and should be screened if issues arise.
Q3: Can I use a different palladium catalyst?
A3: Yes, but the choice of catalyst is critical. Simple catalysts like Pd(PPh₃)₄ may not be effective. Modern palladium pre-catalysts that incorporate bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are generally more successful for challenging substrates like 4-bromopyrazoles.
Q4: My boronic acid is not very stable. What can I do?
A4: If your boronic acid is unstable, consider converting it to a more stable derivative such as a pinacol ester or a trifluoroborate salt. These are generally more robust and can lead to improved yields by minimizing degradation.
Data Presentation
Table 1: Troubleshooting Guide for Common Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Inactive catalyst, poor ligand choice, impurities | Use a pre-catalyst (e.g., XPhos Pd G2), employ bulky, electron-rich ligands (e.g., XPhos, SPhos), use high-purity, anhydrous reagents and solvents. |
| Debromination of this compound | Acidic N-H of pyrazole, strong base, protic solvent | Protect the pyrazole nitrogen (e.g., with a Boc group), use a milder base (e.g., K₃PO₄), use an aprotic solvent (e.g., dioxane). |
| Homocoupling of Boronic Acid | Presence of oxygen, Pd(II) precursor, high temperature | Thoroughly degas the reaction mixture, use a Pd(0) source or pre-catalyst, consider lowering the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of water, strong base, high temperature | Use anhydrous conditions, employ a solid anhydrous base (e.g., K₃PO₄), use a more stable boronic acid derivative (e.g., pinacol ester), optimize for shorter reaction times. |
Table 2: Recommended Reaction Conditions for this compound Suzuki Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | XPhos Pd G2 or similar pre-catalyst (1-5 mol%) | Pre-catalysts often give more reproducible results. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | The ligand is typically part of the pre-catalyst. |
| Base | K₃PO₄ (2-3 equivalents) | Should be finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 or 5:1 mixture) | The solvent should be thoroughly degassed. |
| Temperature | 80-110 °C | The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions. |
Experimental Protocols
Detailed Methodology for Suzuki Coupling of Unprotected this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (or similar pre-catalyst, 1-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the palladium pre-catalyst under a positive flow of the inert gas.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting common issues in this compound Suzuki coupling reactions.
References
Technical Support Center: Purification of 4-Bromopyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 4-bromopyrazole derivatives, focusing on their separation from starting materials and other impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
Common impurities include unreacted starting materials such as the parent pyrazole, brominating agents (e.g., N-bromosuccinimide), and side-products from the reaction.[1][2] In syntheses involving N-alkylation, such as the preparation of 1-benzyl-4-bromo-1H-pyrazole, impurities can include the regioisomeric product (e.g., 2-benzyl-4-bromo-1H-pyrazole), over-alkylation products, and residual phase-transfer catalysts like tetrabutylammonium bromide.[2]
Q2: How can I remove unreacted pyrazole or this compound starting material from my reaction mixture?
An acid-base extraction is often the most effective initial step.[3] Pyrazoles are basic and will be protonated in the presence of an acid, forming a water-soluble salt. This allows for their separation from a neutral or acidic desired product that will remain in the organic layer.[3]
Q3: My desired this compound derivative and the starting materials have very similar Rf values on a TLC plate. How can I improve separation for column chromatography?
When TLC separation is poor, consider the following strategies:
-
Optimize the Mobile Phase: Systematically test different solvent systems. A common starting point is a mixture of hexane and ethyl acetate. You can gradually increase the polarity or introduce a third solvent, such as a small amount of methanol or triethylamine, to improve separation.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. This can lead to sharper bands and better separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
Q4: I am performing a large-scale reaction. Is column chromatography the best purification method?
For large-scale purifications, column chromatography can be resource-intensive. It is often more practical to first attempt a recrystallization, which can be a highly effective method for removing large quantities of impurities. If chromatography is necessary, consider flash chromatography techniques to expedite the process.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can be addressed by:
-
Slowing the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.
-
Adjusting the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
Q6: What are the key physical properties of this compound that can aid in purification?
Key properties of this compound are its solid state and defined melting point, which make it a good candidate for purification by recrystallization. Its basicity is the key property exploited in acid-base extractions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Use in Purification |
| Molecular Weight | 146.97 g/mol | Standard for calculations. |
| Appearance | White to cream crystalline solid | Useful for visual identification of crystals. |
| Basicity | pKa of conjugate acid is ~2.5 | Allows for separation from non-basic compounds via acid-base extraction. |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Application Notes |
| Recrystallization | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Cyclohexane, Water | The choice of solvent is highly dependent on the specific derivative. Mixed solvent systems like hexane/ethyl acetate are also common. |
| Column Chromatography | Hexane/Ethyl Acetate | A common starting point. The ratio is optimized based on TLC analysis. Gradient elution can be employed for complex mixtures. |
| Acid-Base Extraction | Dichloromethane or Ethyl Acetate (Organic Phase), 1M HCl (Aqueous Phase) | Effective for separating basic pyrazoles from neutral or acidic products. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal for separating a basic this compound starting material from a neutral or acidic product.
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
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Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.
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Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the protonated this compound salt.
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Repeat: Repeat the acidic wash one or two more times to ensure complete removal.
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Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
Protocol 2: Column Chromatography
Use this protocol when TLC analysis shows good separation between your desired product and impurities.
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TLC Analysis: Determine an optimal solvent system that gives good separation (ideally a ΔRf > 0.2).
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Column Packing: Pack a glass column with silica gel using your chosen eluent, ensuring the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, use a dry loading technique by adsorbing the product onto a small amount of silica gel.
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Elution: Add the eluent to the top of the column and collect fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This protocol is suitable for purifying solid compounds.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.
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Further Cooling: Place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.
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Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals completely.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General workflow for purification.
References
Technical Support Center: 4-Bromopyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most common side products in the synthesis of this compound arise from a lack of regioselectivity during the bromination of the pyrazole ring. While the 4-position is generally the most reactive towards electrophilic substitution, over-bromination or reaction under forcing conditions can lead to the formation of:
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3-Bromopyrazole: A regioisomer formed by bromination at the C3 position.
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5-Bromopyrazole: Another possible regioisomer, though often less favored than 3-bromopyrazole depending on the N-substituent.
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3,5-Dibromopyrazole: A di-substituted byproduct resulting from the bromination of both the C3 and C5 positions.
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3,4,5-Tribromopyrazole: A tri-substituted product that can form with an excess of the brominating agent.
The formation of these side products is a key challenge in achieving high purity this compound.[1]
Q2: My reaction is producing a mixture of brominated pyrazoles. How can I improve the regioselectivity for this compound?
A2: Improving the regioselectivity towards the desired 4-bromo isomer is crucial. Several factors influence the reaction's outcome:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good selectivity for the 4-position under mild conditions. Using elemental bromine (Br₂) can sometimes lead to over-bromination and the formation of poly-brominated species.
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Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor the formation of the mono-brominated product at the 4-position.
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Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
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Protecting Groups: In some cases, N-protection of the pyrazole ring can be employed to direct the regioselectivity of the bromination.
Q3: How can I effectively remove the unreacted starting material and brominated side products from my final product?
A3: A combination of purification techniques is often necessary to isolate pure this compound:
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Acid-Base Extraction: Unreacted pyrazole can be removed by washing the reaction mixture with a dilute acid solution. Pyrazole is basic and will be protonated to form a water-soluble salt, which is extracted into the aqueous layer.
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Column Chromatography: This is a highly effective method for separating this compound from its regioisomers (3-bromopyrazole) and di-brominated byproducts due to differences in their polarity.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities.
Q4: I am observing a significant amount of di- and tri-brominated pyrazoles. What is the likely cause and how can I prevent this?
A4: The formation of poly-brominated pyrazoles is typically due to an excess of the brominating agent or reaction conditions that are too harsh (e.g., high temperature, prolonged reaction time). To minimize these side products:
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is often sufficient.
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Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant over-bromination occurs.
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Temperature Control: Maintain a low to moderate reaction temperature to control the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Monitor by TLC to determine the optimal reaction time. |
| Formation of multiple side products. | Optimize reaction conditions for better regioselectivity (see FAQs). | |
| Loss of product during workup. | Ensure proper pH for extractions and minimize the number of purification steps if possible. | |
| Presence of 3-Bromopyrazole Isomer | Lack of regioselectivity. | Use a milder brominating agent like NBS. Optimize solvent and temperature. |
| Reaction conditions are too harsh. | Lower the reaction temperature and shorten the reaction time. | |
| Formation of 3,5-Dibromopyrazole | Excess brominating agent. | Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). |
| High reaction temperature. | Perform the reaction at a lower temperature. | |
| Product is Difficult to Purify | Similar polarity of product and side products. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
| Co-crystallization of impurities. | If recrystallizing, try different solvent systems. A pre-purification by column chromatography might be necessary. |
Data Presentation
The following table summarizes the expected product distribution in the bromination of pyrazole under different reaction conditions. The data is illustrative and aims to provide a general guideline for troubleshooting.
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | This compound Yield (%) | 3-Bromopyrazole Yield (%) | 3,5-Dibromopyrazole Yield (%) |
| NBS | 1.0 | Acetonitrile | 25 | ~85 | ~5 | <2 |
| NBS | 1.5 | Acetonitrile | 25 | ~70 | ~10 | ~15 |
| Br₂ | 1.0 | Acetic Acid | 25 | ~75 | ~10 | ~5 |
| Br₂ | 2.0 | Acetic Acid | 50 | ~40 | ~15 | ~40 |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a general guideline for the synthesis of this compound.
Materials:
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Pyrazole
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N-Bromosuccinimide (NBS)
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Acetonitrile (or another suitable solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 eq) in acetonitrile.
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Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
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Workup:
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Troubleshooting Workflow for this compound Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
References
Technical Support Center: Purification of 4-Bromopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing di-brominated impurities from 4-Bromopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common di-brominated impurities formed during the synthesis of this compound?
During the bromination of pyrazole to form this compound, over-bromination can occur, leading to the formation of di-brominated pyrazoles. The most likely di-brominated impurities are 3,4-dibromo-1H-pyrazole and 4,5-dibromo-1H-pyrazole, as the bromine directs to the available positions on the pyrazole ring.
Q2: How can I detect the presence of di-brominated impurities in my this compound sample?
The presence of di-brominated impurities can be detected using several analytical techniques:
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Thin-Layer Chromatography (TLC): Di-brominated pyrazoles are generally less polar than this compound. On a silica gel TLC plate, the di-brominated impurities will likely have a higher Rf value (travel further up the plate) than the desired this compound.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis can effectively separate and quantify the desired product and its impurities. In one reported synthesis, this compound had a retention time of 0.87 minutes under specific HPLC conditions.[1] Di-brominated impurities would be expected to have different retention times.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can reveal the presence of impurities through additional peaks in the aromatic region. The symmetry of the di-brominated pyrazoles will influence the appearance of the spectrum.
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Mass Spectrometry (MS): Mass spectrometry will show peaks corresponding to the molecular weights of the di-brominated impurities (approximately 226.87 g/mol ) in addition to the peak for this compound (approximately 146.97 g/mol ).[2][3]
Q3: What are the key physicochemical differences between this compound and its di-brominated impurities that can be exploited for purification?
The primary differences that can be leveraged for separation are polarity, solubility, and basicity (pKa). Di-brominated pyrazoles are less polar and likely have different solubility profiles than this compound. There is also a predicted difference in their pKa values, which can be utilized in acid-base extraction techniques.
Data Presentation
| Property | This compound | 3,4-Dibromo-1H-pyrazole | 3,5-Dibromo-1H-pyrazole |
| Molecular Weight ( g/mol ) | 146.97[3] | 225.87[2] | 225.87 |
| Melting Point (°C) | 93-96 | Not available | Not available |
| Boiling Point (°C) | 250-260 | Not available | Not available |
| Predicted pKa | 12.71 ± 0.50 | Not available | 7.76 ± 0.10 |
| Appearance | White to cream crystalline solid | Not available | Not available |
Troubleshooting Guides
Issue: Poor separation of this compound and di-brominated impurities on TLC.
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Possible Cause: The solvent system used for TLC is either too polar or not polar enough, resulting in poor resolution between the spots.
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Solution:
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Systematically vary the ratio of your solvent system. A common eluent for pyrazoles is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
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Try a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone might provide better separation.
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Issue: Co-crystallization of this compound and di-brominated impurities during recrystallization.
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Possible Cause: The chosen solvent does not sufficiently differentiate the solubilities of the mono- and di-brominated species at different temperatures.
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Solution:
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Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexanes).
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Employ a two-solvent recrystallization method. Dissolve the crude product in a minimal amount of a hot solvent in which both compounds are soluble, and then slowly add a hot "anti-solvent" in which both are less soluble until the solution becomes slightly turbid. Allow to cool slowly.
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Issue: Product loss during acid-base extraction.
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Possible Cause:
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Incomplete protonation of the pyrazoles during the acid wash.
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Incomplete extraction of the protonated pyrazoles into the aqueous layer.
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The pH of the aqueous layer was not made sufficiently basic during the neutralization step to deprotonate and precipitate the pyrazole.
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Solution:
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Ensure the aqueous acid solution is of sufficient concentration (e.g., 1M HCl) and volume.
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Perform multiple extractions with the acidic solution (e.g., 3 x volume of organic layer).
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After acidification, check the pH of the aqueous layer to ensure it is acidic.
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During neutralization, add the base portion-wise and monitor the pH with a pH meter or pH paper to ensure it is sufficiently basic to precipitate the product.
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Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.
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TLC Analysis: Determine an optimal solvent system that provides good separation between this compound and the di-brominated impurities on a TLC plate (ideally a ΔRf > 0.2). A good starting point is a mixture of ethyl acetate and hexanes.
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Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the solvent system determined from your TLC analysis. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for optimal separation.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable if a solvent can be found in which the solubility of this compound and the di-brominated impurities differ significantly.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexanes).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot selected solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, hot flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Acid-Base Extraction
This method leverages the basicity of the pyrazole nitrogen.
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Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
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Separation: Drain the lower aqueous layer (containing the protonated pyrazoles) into a clean flask.
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Repeat Extraction: Repeat the acidic wash of the organic layer two more times to ensure complete extraction of the pyrazoles. Combine all aqueous extracts.
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Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 10M NaOH) with stirring until the solution is strongly basic (check with pH paper). The this compound will precipitate out.
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Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Improving the Yield of 4-Bromopyrazole N-alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-bromopyrazole. Our aim is to help you optimize your reaction conditions and achieve higher yields of your desired N-alkylated products.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my this compound N-alkylation reaction. What are the common causes?
A1: Low or no yield in N-alkylation of this compound can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical. Some reactions require heating, while others proceed at room temperature.[1] Insufficient reaction time can lead to incomplete conversion.[1]
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Poor Reagent Reactivity: The choice of base, solvent, and alkylating agent significantly impacts the reaction's success. A weak base may not be sufficient to deprotonate the pyrazole, or the alkylating agent may be unreactive.
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Side Reactions: Competing side reactions can consume starting materials or the desired product.
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Reagent Stoichiometry: Incorrect ratios of the pyrazole, alkylating agent, and base can drastically reduce the yield.[1]
Q2: How do I choose the right base and solvent for my N-alkylation reaction?
A2: The choice of base and solvent is crucial for efficient N-alkylation.
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Bases: Common and effective bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[1][2] K₂CO₃ is a milder base often used in polar aprotic solvents like DMF or DMSO. NaH is a strong base, typically used in anhydrous THF, and is particularly effective for achieving high N1-regioselectivity with primary alkyl halides.
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Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred. The choice of solvent can also influence regioselectivity.
Q3: I am getting a mixture of N1 and N2 alkylated isomers with my unsymmetrical pyrazole. How can I improve regioselectivity?
A3: While this compound is symmetrical, leading to a single N-alkylation product, regioselectivity is a common issue with unsymmetrical pyrazoles. The alkylation is influenced by both steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen atom. For unsymmetrical pyrazoles, the choice of solvent and base system is critical to control regioselectivity. For instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.
Q4: Are there milder alternatives to strong bases like NaH for N-alkylation?
A4: Yes, several milder methods are available:
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Phase-Transfer Catalysis (PTC): This method uses a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to facilitate the reaction between the pyrazole (in an aqueous or solid phase) and the alkylating agent (in an organic phase), often with a base like potassium hydroxide (KOH).
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Acid-Catalyzed Alkylation: N-alkylation of pyrazoles can be achieved using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). This method avoids the need for a strong base.
Troubleshooting Guide
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Base Strength or Amount | Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure at least one equivalent of base is used. For bases like K₂CO₃, using 2 equivalents is common. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Monitor for potential side product formation at higher temperatures. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen base and reagents. For NaH, anhydrous THF is crucial. For K₂CO₃, polar aprotic solvents like DMF or DMSO are effective. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Step |
| Over-alkylation (for pyrazoles with multiple reactive sites) | Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents). Consider using a protecting group strategy if necessary. |
| Decomposition of Reagents or Products | If heating, ensure the temperature is not too high. Check the stability of your starting materials and product under the reaction conditions. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some basic conditions can react with certain solvents at elevated temperatures. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product and Starting Material have Similar Polarity | Optimize the solvent system for flash column chromatography to achieve better separation. |
| Product is Water Soluble | If the product is a salt, neutralize the reaction mixture and extract with an appropriate organic solvent. If the product itself is polar, consider alternative purification techniques like reverse-phase chromatography. |
| Unreacted Starting Material | An acidic wash (e.g., with 1M HCl) can be used to remove the basic this compound starting material into an aqueous layer, provided the product is not basic. |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation using K₂CO₃ in DMF
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To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the suspension at room temperature for 15-30 minutes.
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Add the alkylating agent (1.1 eq) dropwise to the mixture.
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Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
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Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-alkylation using NaH in THF
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
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Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Protocol 3: N-alkylation via Phase-Transfer Catalysis (PTC)
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To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
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Add finely ground potassium hydroxide (KOH, 2.0 eq) to the mixture.
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Stir the suspension vigorously at room temperature for 30 minutes.
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Add the alkylating agent (e.g., benzyl chloride, 1.1 eq) dropwise.
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Continue stirring at room temperature for 12-24 hours or until completion is confirmed by TLC.
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Quench the reaction by adding deionized water.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Pyrazoles
| Pyrazole | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (0.2 eq) | 1,2-DCE | Room Temp | 4 h | 77 | |
| 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | CSA (0.2 eq) | 1,2-DCE | Room Temp | 4 h | 92 | |
| 4-Chloropyrazole | 4-Chlorobenzyl trichloroacetimidate | CSA (0.2 eq) | 1,2-DCE | Room Temp | 4 h | 37 | |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (0.2 eq) | 1,2-DCE | Room Temp | 4 h | 56 (total) |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting guide for low yield in this compound N-alkylation.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of complex molecules.
Frequently Asked Questions (FAQs): Debromination in 4-Bromopyrazole Cross-Coupling
Question 1: I am observing a significant amount of a debrominated side product in my this compound Suzuki-Miyaura coupling reaction. What is causing this?
Answer:
Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[1][2] This unwanted reaction consumes your starting material and reduces the yield of the desired coupled product. The formation of the debrominated pyrazole typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3][4]
Several factors can promote the formation of this Pd-H intermediate and increase the rate of debromination:
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Choice of Base and Solvent: Strong bases, especially when combined with protic solvents (like water or ethanol), can generate hydride species or facilitate protonolysis, leading to debromination.[1]
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Catalyst and Ligand System: The electronic and steric properties of the ligand on the palladium catalyst are critical. Some ligands may not sufficiently stabilize the catalyst, allowing for side reactions.
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Reaction Temperature: High reaction temperatures can increase the rate of debromination, which often has a higher activation energy than the desired coupling reaction.
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N-H Acidity of Pyrazole: If the nitrogen on your pyrazole ring is unprotected, its acidic proton can interact with the base or catalyst, sometimes promoting dehalogenation.
Question 2: How can I minimize the formation of the debrominated pyrazole byproduct?
Answer:
Minimizing debromination involves carefully optimizing your reaction conditions to favor the desired cross-coupling pathway over the hydrodehalogenation pathway. A systematic approach to troubleshooting is often the most effective.
Below is a troubleshooting workflow to guide your optimization process.
Question 3: How do the reaction parameters quantitatively affect the product-to-byproduct ratio?
Answer:
The choice of base and ligand can dramatically alter the ratio of your desired 4-arylpyrazole to the undesired debrominated pyrazole. While exact results are substrate-dependent, the following tables summarize the expected outcomes based on common optimization strategies.
Table 1: Effect of Base Selection on Debromination
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome |
| Base Type | Strong, aqueous bases (e.g., NaOH, K₂CO₃ in water) | Weak, anhydrous bases (e.g., powdered K₃PO₄, CsF) | Weaker, non-nucleophilic bases reduce the formation of hydride species that lead to debromination. |
| Product:Byproduct Ratio | ~ 60:40 | > 95:5 | A significant shift towards the desired product is expected. |
Table 2: Effect of Ligand Selection on Debromination
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Expected Outcome |
| Ligand Type | Less bulky, electron-neutral ligand (e.g., PPh₃) | Bulky, electron-rich ligand (e.g., XPhos, SPhos) | Bulky ligands accelerate the C-C bond-forming reductive elimination step, which outcompetes the debromination pathway. |
| Product:Byproduct Ratio | ~ 70:30 | > 98:2 | A dramatic improvement in selectivity for the cross-coupled product is anticipated. |
Question 4: What is the underlying mechanism of debromination and how does it compete with the desired reaction?
Answer:
The desired Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. However, a competing catalytic cycle is responsible for the debromination side product. The key branching point is the formation of a palladium-hydride (Pd-H) species. This can occur if the palladium complex reacts with trace water, alcohols, or even some bases or solvents.
Once formed, the Pd-H species can react with the this compound in a separate cycle to produce the debrominated pyrazole.
Experimental Protocols
Key Experiment: Optimized Suzuki-Miyaura Coupling of N-Protected this compound
This protocol is designed to minimize debromination by employing a weak base, a bulky electron-rich ligand, and anhydrous conditions. Protecting the pyrazole nitrogen (e.g., with a Boc or Trityl group) is highly recommended to prevent side reactions related to N-H acidity.
Materials:
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N-Protected this compound (1.0 mmol, 1.0 equiv)
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Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
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Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
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1,4-Dioxane or 2-MeTHF, anhydrous and degassed (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst to the vial. Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 4-arylpyrazole product.
References
Technical Support Center: Regioselective Synthesis of 4-Bromopyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 4-bromopyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct Bromination
Q1: My direct bromination of a substituted pyrazole is yielding a mixture of 4-bromo and other bromo-isomers. How can I improve the regioselectivity for the 4-position?
A1: Achieving high regioselectivity in the direct bromination of pyrazoles is a common challenge. The outcome is often influenced by the substituents on the pyrazole ring and the reaction conditions. Here are several factors to consider and troubleshoot:
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Steric Hindrance: Bulky substituents at the C3 and C5 positions can sterically hinder these positions, favoring bromination at the C4 position.
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Electronic Effects: The electronic nature of the substituents on the pyrazole ring directs the electrophilic substitution. Electron-donating groups can activate the ring, but may also lead to multiple brominations.
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Brominating Agent: The choice of brominating agent is crucial. While elemental bromine can be used, it is corrosive and toxic and may lead to over-bromination.[1] N-Bromosuccinimide (NBS) is a milder and often more selective reagent for C4 bromination.[2] N-Bromosaccharin (NBSac) has been reported to be even more reactive and efficient than NBS in some cases.[3][4]
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Solvent and Catalyst: The reaction medium can significantly influence the regioselectivity. The use of silica gel supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions has been shown to be effective for the regioselective synthesis of 4-bromopyrazoles.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been used to improve regioselectivity in pyrazole formation, a principle that can be extended to its derivatization.
-
Protecting Groups: The use of N-protecting groups can be a powerful strategy to control regioselectivity. The protection of one of the nitrogen atoms can alter the electronic distribution in the pyrazole ring and direct bromination to the C4 position.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving this compound regioselectivity.
Issue 2: Difficulty with N-H Pyrazole Bromination and Subsequent Reactions
Q2: I am having trouble with the direct bromination of an N-H pyrazole, and the acidic proton is interfering with my planned subsequent cross-coupling reactions. What should I do?
A2: The acidic N-H proton of the pyrazole ring can indeed interfere with many synthetic transformations, including metal-catalyzed cross-coupling reactions. A common and effective strategy is to use an N-protecting group.
Key Considerations for N-Protecting Groups:
-
Stability: The protecting group must be stable to the conditions of the bromination and any subsequent reactions.
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Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield.
-
Orthogonality: In a multi-step synthesis, the protecting group should be removable under conditions that do not affect other functional groups in the molecule.
Common N-Protecting Groups for Pyrazoles:
| Protecting Group | Introduction Reagents | Removal Conditions | Key Features |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N, DMAP, MeCN | Mild acid (e.g., TFA in DCM) or NaBH₄ in EtOH. | Stable to many cross-coupling conditions, but labile to strong acids and bases. |
| PMB (p-Methoxybenzyl) | PMB-Cl, base (e.g., NaH), DMF | Oxidative cleavage or strong acid (e.g., TFA at 70°C). | Generally stable to a wide range of reaction conditions. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, base (e.g., NaH), DMF | Fluoride source (e.g., TBAF) in THF. | Stable to a variety of conditions and offers orthogonal deprotection. |
Decision Tree for Selecting an N-Protecting Group
Caption: Decision tree for selecting a suitable N-protecting group for this compound synthesis.
Issue 3: Low Yields and Side Products in One-Pot Synthesis
Q3: I am attempting a one-pot synthesis of 4-bromopyrazoles from 1,3-diketones, hydrazines, and a bromine source, but I'm getting low yields and multiple products. How can I optimize this reaction?
A3: One-pot syntheses are efficient but can be sensitive to reaction conditions. Low yields and side products often stem from incomplete reaction of one of the components or from side reactions.
-
Catalyst and Reaction Medium: A reported efficient protocol utilizes silica gel supported sulfuric acid as a catalyst under solvent-free conditions. This method is environmentally friendly and can lead to high yields.
-
Brominating Agent: N-bromosaccharin (NBSac) has been shown to be a highly effective brominating agent in this one-pot synthesis, often outperforming NBS.
-
Order of Addition: The order and rate of addition of reagents can be critical. For instance, in some procedures, the 1,3-diketone and hydrazine are first reacted in the presence of the catalyst, followed by the addition of the brominating agent.
-
Temperature Control: For some substrates, particularly those that are highly reactive or thermally unstable, controlling the reaction temperature is important to prevent side product formation.
-
Purity of Starting Materials: Ensure that the 1,3-diketone and hydrazine starting materials are pure, as impurities can lead to undesired side products.
Table of Reaction Conditions for One-Pot Synthesis of 4-Bromopyrazoles
| 1,3-Diketone | Arylhydrazine | Brominating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, rt, 7 min | 95 | |
| Dibenzoylmethane | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, rt, 10 min | 92 | |
| Acetylacetone | 4-Chlorophenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, rt, 8 min | 94 |
Issue 4: Purification Challenges - Separating this compound from Isomers or Starting Materials
Q4: I have synthesized my this compound derivative, but I am struggling to purify it from constitutional isomers and unreacted starting materials. What purification strategies can I employ?
A4: The purification of this compound derivatives can be challenging due to the similar physical properties of the isomers and starting materials.
-
Column Chromatography: This is the most common and often most effective method. Careful selection of the eluent system is key to achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often successful.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical; the desired product should be soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should remain in solution or be insoluble in the hot solvent.
-
Acid-Base Extraction: If your desired product has different acidic/basic properties than the impurities, an acid-base extraction can be an effective first step in purification. For example, unreacted pyrazole starting materials can be removed by washing the organic layer with a dilute acid.
General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
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Dissolution: Dissolve 4-bromo-1H-pyrazole (1 equivalent) in acetonitrile at 0 °C.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents). Then, add triethylamine (3.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) sequentially.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-bromopyrazole.
Protocol 2: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles
-
Mixing: In a mortar, grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica gel supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).
-
Bromination: Add N-bromosaccharin (NBSac, 1 mmol) to the mixture and continue grinding at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 5-15 minutes.
-
Work-up: After completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
References
stability of 4-Bromopyrazole under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromopyrazole under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be under neutral, aqueous conditions at room temperature?
A1: this compound is a crystalline solid and is expected to be relatively stable under neutral aqueous conditions at ambient temperature for short-term experiments. However, for long-term storage, it is advisable to store it in a cool, dark, and dry place to prevent potential degradation.
Q2: What are the primary concerns when subjecting this compound to acidic conditions?
A2: Under acidic conditions, the primary concern is the potential for protonation of the pyrazole ring nitrogens. While the pyrazole ring itself is generally stable, strong acidic conditions, especially at elevated temperatures, could potentially lead to slow degradation. The C-Br bond is generally stable to acid hydrolysis.
Q3: What are the potential degradation pathways for this compound under basic conditions?
A3: Basic conditions pose a more significant risk to the stability of this compound. Two potential degradation pathways are of concern:
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Nucleophilic Aromatic Substitution: The bromine atom on the pyrazole ring can be susceptible to displacement by hydroxide ions or other nucleophiles present in a basic solution. This would result in the formation of 4-hydroxypyrazole.
-
Ring Opening: Strong bases can deprotonate the pyrazole ring, which may lead to ring-opening, especially under harsh conditions such as high temperatures.[1]
Q4: Are there any known degradation products of this compound?
A4: While specific, comprehensive degradation studies on this compound are not widely published, based on the chemistry of halogenated pyrazoles, potential degradation products could include 4-hydroxypyrazole (from hydrolysis) and various ring-opened byproducts under strongly basic conditions.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of potential degradation products, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of any significant degradation products that are isolated.
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected loss of this compound in a reaction mixture containing a strong base. | The this compound may be degrading via nucleophilic aromatic substitution or ring opening. | - Lower the reaction temperature if possible.- Use a weaker base or a non-nucleophilic base if the reaction chemistry allows.- Reduce the reaction time.- Monitor the reaction progress closely using TLC or HPLC to minimize degradation. |
| Formation of an unknown, more polar impurity when working in aqueous basic solutions. | This is likely 4-hydroxypyrazole, the product of hydrolysis of the C-Br bond. | - Confirm the identity of the impurity using LC-MS.- If this impurity is undesirable, consider protecting the pyrazole nitrogen or running the reaction under anhydrous conditions. |
| Reaction mixture turns dark or polymeric under harsh acidic or basic conditions. | This could indicate significant decomposition and polymerization of the pyrazole ring. | - Re-evaluate the necessity of such harsh conditions.- Consider alternative synthetic routes that employ milder conditions.- Protect the pyrazole ring with a suitable protecting group that is stable to the reaction conditions. |
| Inconsistent reaction yields or purity when using this compound in multi-step synthesis. | The stability of this compound may be compromised during a particular step or during workup. | - Analyze samples from each step of the process to pinpoint where the degradation is occurring.- Pay close attention to the pH of aqueous washes during workup; avoid prolonged exposure to strong acids or bases. |
Summary of Expected Stability
The following table summarizes the expected qualitative stability of this compound under various conditions based on general chemical principles of pyrazoles and halogenated aromatic compounds.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| Acidic | pH 1-3 | Generally stable at room temperature. Degradation may occur at elevated temperatures. | Minor, unspecified degradation products. |
| pH 4-6 | Stable | - | |
| Neutral | pH 7 | Stable | - |
| Basic | pH 8-10 | Potentially slow degradation over time, especially with heating. | 4-Hydroxypyrazole |
| pH 11-14 | Likely to degrade, with the rate increasing with pH and temperature. | 4-Hydroxypyrazole, Ring-opened products |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These protocols are intended to be a starting point and should be adapted to the specific analytical capabilities and experimental goals of the user.
Protocol 1: Acidic and Basic Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a C18 column
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
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For each condition (0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and a neutral control using purified water), add a known volume of the this compound stock solution to a vial containing the respective aqueous solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
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Store the vials at a controlled temperature (e.g., 50°C).
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At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
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Neutralize the acidic and basic samples before HPLC analysis.
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Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
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Hydrogen peroxide (H₂O₂), 3% solution
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Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
Add a known volume of the this compound stock solution to a vial containing a 3% H₂O₂ solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
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Store the vial at room temperature, protected from light.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
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Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound under acidic and basic conditions.
References
Technical Support Center: 4-Bromopyrazole Reaction Workup Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common workup procedures in reactions involving 4-bromopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound that require specific workup procedures?
A1: The most common reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation. Each of these transformations involves reagents and catalysts that necessitate specific quenching, extraction, and purification steps to isolate the desired product in high purity.
Q2: I am observing a significant amount of debromination of my this compound starting material during my Suzuki coupling reaction. How can I minimize this?
A2: Debromination is a common side reaction, particularly with heteroaryl halides. Key factors to consider for its minimization include:
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N-H Acidity: If you are using an unprotected pyrazole, the acidic N-H proton can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen can significantly reduce this side reaction.[1]
-
Base Selection: Strong bases can promote debromination. Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[1]
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Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective in minimizing debromination compared to simpler ligands like triphenylphosphine.[1]
Q3: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the likely causes?
A3: Low yields in Buchwald-Hartwig aminations can be attributed to several factors:
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Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent.[2][3] For challenging substrates, consider using pre-catalysts that do not require an in-situ reduction of Pd(II) to Pd(0).
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air. Ensure your reaction is performed under an inert atmosphere with anhydrous reagents and solvents.
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Side Reactions: Hydrodehalogenation, where the aryl halide is reduced, can be a significant side reaction, especially with primary amines. Optimizing the ligand and reaction conditions can help minimize this.
Q4: What is a general procedure for quenching an N-alkylation reaction of this compound that uses a strong base like sodium hydride (NaH)?
A4: When using a strong base like NaH, the reaction must be carefully quenched. A typical procedure involves cooling the reaction mixture to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the excess base and any remaining reactive species.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Using a pre-catalyst can be beneficial. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary. |
| Impure Reagents | Use pure reagents and anhydrous solvents, as impurities and water can deactivate the catalyst. |
| Suboptimal Conditions | The C4 position of the pyrazole ring can be less reactive. Ensure optimal reaction temperature and time. |
Problem: Significant formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Steps |
| Oxygen Presence | Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are thoroughly degassed. |
| Excess Boronic Acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, as a large excess can favor homocoupling. |
| Catalyst Choice | Some catalyst systems are more prone to promoting homocoupling. Consider screening different palladium precursors and ligands. |
Buchwald-Hartwig Amination
Problem: Low yield of the desired 4-aminopyrazole derivative.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation. Use ligands like SPhos, XPhos, or RuPhos that are effective for coupling heteroaryl halides. |
| Incorrect Base | A weak base may not be sufficient. Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Solvent Issues | Aprotic polar solvents like 1,4-dioxane, DMF, or DME, often with the addition of water, are commonly used to aid in the dissolution of the base and facilitate the reaction. |
Quantitative Data
Table 1: Typical Yields for Buchwald-Hartwig Amination of N-protected this compound with Various Amines.
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | 90 | 24 | 60 | |
| Morpholine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | 90 | 24 | 67 | |
| Aniline | tBuBrettPhos Pd G3 | LiHMDS | THF | 80 | 16 | 85-95 | |
| Primary Alkylamine | tBuBrettPhos Pd G3 | LiHMDS | THF | 50 | 12 | 70-80 |
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 80-98 | |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 70-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected this compound
Materials:
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This compound
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Arylboronic acid
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XPhos Pd G2 precatalyst
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Potassium phosphate (K₃PO₄), anhydrous powder
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1,4-Dioxane, anhydrous
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Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
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Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
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Add the XPhos Pd G2 precatalyst (6-7 mol%).
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To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
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Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
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Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-benzyl-4-bromopyrazole
Materials:
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1-benzyl-4-bromo-1H-pyrazole
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Amine
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tBuBrettPhos Pd G3 precatalyst
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Lithium bis(trimethylsilyl)amide (LiHMDS)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (1-2 mol%).
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Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
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Through the septum, add anhydrous THF (e.g., 5 mL to achieve a 0.2 M concentration).
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Add the LiHMDS solution (2.2 mmol, 2.2 equiv) dropwise at room temperature.
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Heat the reaction mixture with stirring. For conventional heating, 80-110 °C for 4-24 hours may be required.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature.
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Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of this compound using Sodium Hydride
Materials:
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This compound
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Sodium hydride (60% dispersion in mineral oil)
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Alkyl halide (e.g., benzyl bromide)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the mixture with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for this compound reactions.
References
Technical Support Center: Column Chromatography Purification of Brominated Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of brominated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for purifying brominated pyrazoles?
A1: The most commonly used stationary phase for the column chromatography of brominated pyrazoles is silica gel.[1][2] A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3] The polarity of the mobile phase is often gradually increased during the purification process (gradient elution) to effectively separate the desired compound from impurities.[2]
Q2: How do I choose the right solvent system for my specific brominated pyrazole?
A2: The ideal solvent system is typically determined by running preliminary thin-layer chromatography (TLC) experiments.[3] The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities, ideally with a difference in Retention Factor (Rf) values greater than 0.2. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
Q3: My brominated pyrazole is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is very polar and does not move with standard solvent systems, you can try adding a small amount of a more polar solvent like methanol to your mobile phase. Alternatively, for basic pyrazole compounds, adding a small amount of triethylamine to the mobile phase can help to improve elution by neutralizing acidic sites on the silica gel. In some cases, switching to a different stationary phase, such as alumina, might be necessary.
Q4: Can I use a method other than column chromatography to purify my brominated pyrazole?
A4: Yes, other purification methods can be effective. Acid-base extraction can be used if the brominated pyrazole has basic properties, allowing it to be separated from non-basic impurities. Recrystallization is another powerful technique, particularly for solid compounds, if a suitable solvent can be found that dissolves the desired product at high temperatures but not at low temperatures, while impurities remain in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography purification of brominated pyrazoles.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Close Rf values) | The polarity of the mobile phase is not optimal for separating the compounds of interest. | - Systematically test a range of solvent systems with varying polarities in TLC. - Try adding a third solvent to the mobile phase to alter the selectivity. - Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough to move the compound. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. If necessary, a small amount of a much more polar solvent like methanol can be added. - To check for decomposition, run a 2D TLC where the plate is run in one direction, dried, and then run again in the perpendicular direction. If the spot changes, it indicates instability. |
| Co-elution of Product and Impurities | The polarity of the product and a key impurity are very similar. | - Use a very shallow gradient during elution to maximize the separation. - If co-elution persists, it may be necessary to collect the mixed fractions and repurify them using a different solvent system or an alternative purification method like recrystallization. |
| Low Yield After Chromatography | - The compound may be partially decomposing on the silica gel. - The compound may be irreversibly adsorbed onto the stationary phase. - Some product may have been discarded in mixed fractions. | - Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase for basic compounds. - Ensure all pure fractions are combined before solvent evaporation. Re-evaluate the purity of fractions that were initially deemed "mixed." |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column. A cracked column will lead to very poor separation. |
| Sample Band is Tailing | - The sample was overloaded on the column. - The sample is not sufficiently soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica. |
Quantitative Data Summary
The following table provides representative data for the column chromatography purification of a brominated pyrazole derivative. Actual values may vary depending on the specific compound and experimental conditions.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | |
| Typical Starting Eluent | 19:1 Hexane:Ethyl Acetate | |
| Typical Final Eluent | 4:1 Hexane:Ethyl Acetate | |
| TLC Mobile Phase | 10:1 (v/v) Hexane:Ethyl Acetate | |
| Typical Yield (Post-Chromatography) | ~95% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Brominated Pyrazole
This protocol describes a general method for the purification of a brominated pyrazole using silica gel column chromatography.
Materials:
-
Crude brominated pyrazole
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
TLC plates
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated pyrazole.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the column chromatography purification of brominated pyrazoles.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common separation issues in column chromatography.
References
preventing over-bromination of pyrazole substrates
Welcome to the technical support center for pyrazole substrate chemistry. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the selective bromination of pyrazoles, a critical reaction in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole bromination reaction is yielding a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for mono-bromination?
A1: Over-bromination is a common issue when using strong brominating agents like elemental bromine (Br₂) in water, which can lead to a mixture of products[1]. To enhance mono-bromination selectivity, consider the following strategies:
-
Change the Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective reagent for the mono-bromination of pyrazoles[2][3]. It is often the reagent of choice to avoid over-bromination.
-
Control Reaction Temperature: Lowering the reaction temperature can help control the reactivity and favor the formation of the mono-brominated product[4]. Conversely, in some specific contexts, elevated temperatures (e.g., above 80°C) might favor a different reaction pathway over competing bromination side reactions[5]. Careful temperature screening is recommended.
-
Use a Catalytic System: Certain catalysts can enhance the selectivity of NBS. For example, using a gallocyanine catalyst with NBS has been shown to provide good to excellent yields of mono-brominated pyrazoles.
Q2: I am observing bromination at an undesired position on the pyrazole ring. How can I control the regioselectivity?
A2: The inherent electronic properties of the pyrazole ring direct electrophilic aromatic substitution, like bromination, preferentially to the 4-position. If you are experiencing substitution at other positions or on sensitive functional groups, the following approaches can be employed:
-
N-Protecting Groups: Introducing a protecting group on the pyrazole nitrogen can modulate the electronic properties of the ring and sterically hinder certain positions, thus directing the bromination. This is a robust strategy for achieving high regioselectivity.
-
Solvent Choice: The solvent can influence the reactivity and selectivity of the bromination reaction. For instance, conducting the reaction with NBS in a non-polar solvent like carbon tetrachloride (CCl₄) is a common method for selective bromination.
Q3: What are the best practices for setting up a selective mono-bromination reaction of a pyrazole using NBS?
A3: For a successful and selective mono-bromination using NBS, a well-defined protocol is crucial. Key considerations include:
-
Stoichiometry: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to your pyrazole substrate.
-
Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄) are commonly used solvents for these reactions. Reactions in water have also been reported to be effective, offering a "green" chemistry alternative.
-
Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Catalyst: While often not necessary, for less reactive pyrazoles, a catalyst may be beneficial.
Q4: My pyrazole substrate has other sensitive functional groups. How can I selectively brominate the pyrazole ring without affecting these groups?
A4: Chemoselectivity is a significant challenge. Protecting groups are the most effective strategy to shield sensitive functionalities.
-
Protecting the Pyrazole N-H: If your pyrazole is N-unsubstituted, the N-H can be acidic and may interfere with the reaction. Protecting the nitrogen with a suitable group can prevent side reactions.
-
Protecting Other Functional Groups: If your substrate contains other reactive groups (e.g., amines, alcohols), these should be protected prior to the bromination step.
Below is a logical workflow for troubleshooting common pyrazole bromination issues.
Protecting Group Strategies
For substrates requiring high selectivity, a protecting group strategy is often the most reliable approach. This involves temporarily masking the N-H proton of the pyrazole, performing the bromination, and then removing the protecting group.
Comparison of Common N-Protecting Groups
The choice of protecting group depends on the overall synthetic route and the stability of the substrate to the protection and deprotection conditions.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability & Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP), MeCN, 0 °C to rt | Acidic conditions (e.g., TFA in DCM; 3M HCl) | Stable to many cross-coupling conditions but labile to strong acids and bases. |
| PMB (p-Methoxybenzyl) | PMB-Cl, base (e.g., NaH), DMF | Oxidative (DDQ, CAN) or strong acid (TFA, heat) | Generally stable to a wide range of conditions, offering orthogonality to acid-labile groups like Boc. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, base (e.g., NaH), DMF | Fluoride source (e.g., TBAF in THF) or acidic conditions | Robust and stable to a broad range of conditions, including organolithium reagents. |
| Trityl (Triphenylmethyl) | Trityl-Cl, base (e.g., Et₃N), DCM | Mildly acidic conditions (e.g., TFA in DCM) or hydrogenolysis | Stable to many cross-coupling conditions but labile to strong acids. |
Key Experimental Protocols
Protocol 1: Boc-Protection of 4-Bromo-1H-pyrazole
This protocol describes the protection step, which can be adapted for other pyrazole substrates before bromination.
-
Dissolve Substrate: Dissolve 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Cool Reaction: Cool the solution to 0 °C using an ice bath.
-
Add Reagents: Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.34 mL, 10.2 mmol). Sequentially add triethylamine (Et₃N, 3.3 mL, 23.8 mmol) and 4-dimethylaminopyridine (DMAP, 0.166 g, 1.36 mmol).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected pyrazole.
Protocol 2: Selective Bromination of 3,5-Dimethylpyrazole with NBS
This protocol is an example of direct bromination on an unprotected pyrazole.
-
Dissolve Substrate: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in carbon tetrachloride (8 mL).
-
Add NBS: Add a stoichiometric amount of N-bromosuccinimide (1.85 g, 10.4 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Filter the reaction mixture to remove succinimide.
-
Purification: Wash the filtrate with water (3 x 10 mL) and dry the organic layer over magnesium sulfate. Evaporate the solvent to obtain the 4-bromo-3,5-dimethylpyrazole product.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 5. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-bromopyrazole and a common alternative, 4-nitropyrazole. The information presented herein is intended to aid researchers in the structural elucidation and identification of substituted pyrazole compounds, which are pivotal scaffolds in drug discovery and development.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of pyrazoles is significantly influenced by the nature and position of substituents on the pyrazole ring. Below is a comparative summary of the key fragments observed for this compound and 4-nitropyrazole under electron ionization.
| Compound | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and Proposed Structures | Fragmentation Pathway Highlights |
| This compound | 146/148 (due to ⁷⁹Br/⁸¹Br isotopes) | 67 [M - Br]⁺40 [M - Br - HCN]⁺39 [M - Br - N₂]⁺ | The primary fragmentation involves the loss of the bromine radical, followed by the characteristic pyrazole ring cleavages, including the expulsion of a neutral nitrogen molecule (N₂) and hydrogen cyanide (HCN). |
| 4-Nitropyrazole | 113 | 97 [M - O]⁺83 [M - NO]⁺67 [M - NO₂]⁺40 [M - NO₂ - HCN]⁺ | Fragmentation is dominated by the loss of the nitro group and its components (O, NO, NO₂). The resulting pyrazole cation then undergoes further fragmentation similar to the parent pyrazole, such as the loss of HCN. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound and its analogues by gas chromatography-mass spectrometry (GC-MS) is provided below.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series MSD (or equivalent)
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-300
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the pyrazole compound in a volatile organic solvent such as methanol, acetone, or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Visualizing Fragmentation and Experimental Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language), adhering to the specified design constraints.
Caption: Fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
A Comparative Guide to the Reactivity of 4-Bromopyrazole versus 4-Iodopyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold, a privileged structure in medicinal chemistry, is a critical endeavor in the synthesis of novel therapeutic agents. Among the various methods, palladium-catalyzed cross-coupling reactions of C4-halopyrazoles are paramount for creating diverse molecular libraries. This guide provides an objective, data-driven comparison of the reactivity of two common starting materials, 4-bromopyrazole and 4-iodopyrazole, in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Reactivity Overview: A Tale of Two Halogens
In the realm of palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity follows the order of bond strength: C-I < C-Br < C-Cl.[1] This suggests that 4-iodopyrazole would be more reactive than this compound due to the weaker carbon-iodine bond, which is more susceptible to oxidative addition by the palladium catalyst.[2] However, for heterocyclic systems like pyrazoles, this trend can be nuanced or even inverted due to factors such as competing side reactions, catalyst systems, and substrate electronics.[1][2] A significant side reaction, particularly for iodopyrazoles, is dehalogenation, which can lead to lower yields of the desired coupled product.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between this compound and 4-iodopyrazole is highly dependent on the specific transformation. The following sections provide a detailed comparison of their performance in three key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While the C-I bond is more readily cleaved, studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to their iodo counterparts. This is attributed to the lower propensity of the bromo and chloro pyrazoles to undergo dehalogenation. For unprotected 4-bromopyrazoles, debromination can still be a challenge, but it can be minimized by careful selection of N-protection, base, and catalyst system.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles with Arylboronic Acids
| Halogen at C4 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Bromo | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | Less prone to dehalogenation, can provide higher yields. |
| Iodo | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent | Prone to dehalogenation, which can lower yields. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. In this reaction, the general reactivity trend of I > Br is typically observed. 4-Iodopyrazoles are often the preferred substrate for Sonogashira couplings, reacting under mild conditions.
Table 2: Sonogashira Coupling of 4-Halopyrazoles with Terminal Alkynes
| Halogen at C4 | Catalyst System | Base | Solvent | Temperature | Time | Yield (%) | Key Considerations |
| Bromo | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Not Specified | Not Specified | Moderate | Generally less reactive than the iodo derivative. |
| Iodo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | Not Specified | High | Highly effective under mild conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice between 4-bromo- and 4-iodopyrazole in this reaction is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner. For palladium-catalyzed reactions with amines lacking a β-hydrogen, this compound has been shown to be more effective. Conversely, for copper-catalyzed couplings with alkylamines possessing a β-hydrogen, 4-iodopyrazole is the superior substrate.
Table 3: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen at C4 | Catalyst System | Amine Type | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Bromo | Pd(dba)₂ / tBuDavePhos | Lacking β-hydrogen | NaOtBu | Toluene | 100 | Good | More effective substrate for this specific palladium-catalyzed amination. |
| Iodo | Pd(dba)₂ / tBuDavePhos | Lacking β-hydrogen | NaOtBu | Toluene | 100 | Low | Less effective than the bromo derivative with this palladium catalyst system. |
| Bromo | CuI | Possessing β-hydrogen | K₂CO₃ | DMF | Not Specified | Moderate | Less reactive than the iodo derivative in this copper-catalyzed system. |
| Iodo | CuI | Possessing β-hydrogen | K₂CO₃ | DMF | Not Specified | Good | Favorable for the amination of alkylamines possessing β-hydrogens. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv). The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. In a separate flask, the palladium pre-catalyst (e.g., [1,1'-Bis(dicyclohexylphosphino)ferrocene]dichloropalladium(II)) and ligand (e.g., XPhos) are dissolved in anhydrous 1,4-dioxane. This catalyst solution is then added to the reaction vessel via syringe, followed by the addition of degassed water. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 h). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox, an oven-dried Schlenk tube is charged with Pd(dba)₂ (0.015 mmol) and tBuDavePhos (0.03 mmol). The 4-halopyrazole (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol) are then added. The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added via syringe, and the reaction mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The residue is purified by column chromatography.
Visualizing the Reaction Pathway and Decision-Making
To aid in understanding the fundamental process and selecting the appropriate substrate, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a decision-making workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Workflow for selecting between 4-bromo- and 4-iodopyrazole.
References
A Comparative Guide to the X-ray Crystallography of 4-Bromopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for various 4-bromopyrazole derivatives, offering crucial insights into their three-dimensional structures. The determination of the precise molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is a cornerstone in the fields of medicinal chemistry and materials science. For drug development professionals, a definitive understanding of a compound's solid-state structure is invaluable for structure-activity relationship (SAR) studies and for optimizing physicochemical properties such as solubility and stability. This document summarizes key crystallographic data for a selection of this compound derivatives, presents a generalized experimental protocol for their structural elucidation, and visualizes the workflow for clarity.
Comparative Crystallographic Data
The introduction of a bromine atom at the 4-position of the pyrazole ring, along with other substituents, significantly influences the crystal packing and intermolecular interactions. These interactions, in turn, dictate the macroscopic properties of the material. The following table summarizes crystallographic data for several this compound derivatives, showcasing the diversity in their crystal structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pca2₁ | 10.134(2) | 13.018(3) | 3.766(1) | 90 | 90 | 90 | [1] |
| 4-Bromo-3,5-dinitropyrazole | Monoclinic | P2₁/c | 3.702(2) | 11.109(7) | 13.105(8) | 90 | 94.21(2) | 90 | [2] |
| 7-Bromo-3-tert-butyl-8-cyano-pyrazolo[5,1-c][1][3][4]triazin-4(1H)-one DMSO solvate | Monoclinic | P2₁/n | 11.192(1) | 10.329(1) | 14.896(2) | 90 | 109.43(1) | 90 | |
| 7-Bromo-3-tert-butyl-8-nitro-pyrazolo[5,1-c]triazin-4(1H)-one DMSO solvate | Monoclinic | P2₁/c | 11.898(2) | 10.012(2) | 14.288(2) | 90 | 109.28(1) | 90 | |
| 7,8-Dibromo-3-tert-butyl-1-(tert-butoxycarbonylmethyl)-1,4-dihydropyrazolo[5,1-c]triazin-4-ol | Triclinic | P-1 | 8.873(1) | 10.370(2) | 11.859(2) | 101.99(1) | 97.46(1) | 102.39(1) |
Experimental Protocols
The definitive determination of the molecular structure of this compound derivatives is achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
Synthesis and Crystal Growth
Prior to crystallographic analysis, the this compound derivative of interest must be synthesized and purified. High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for crystal growth is slow evaporation from a saturated solution.
-
Synthesis: this compound and its derivatives can be synthesized through various methods, including the bromination of pyrazole using N-bromosuccinimide (NBS) in an aqueous medium. More complex derivatives are synthesized through multi-step reactions, often starting from functionalized pyrazoles followed by cyclization and subsequent bromination.
-
Purification: The synthesized compound is purified by techniques such as recrystallization or column chromatography to achieve high purity, which is crucial for obtaining good quality crystals.
-
Crystal Growth: Single crystals are typically grown by dissolving the purified compound in a suitable solvent or a mixture of solvents to form a saturated or near-saturated solution. The solution is then allowed to stand undisturbed, and the solvent is slowly evaporated at room temperature. The choice of solvent is critical and often requires screening of various options.
X-ray Data Collection and Structure Elucidation
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a detector, such as a CCD or CMOS detector, and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data are typically collected by rotating the crystal and recording the diffraction pattern at different orientations.
-
Data Processing: The collected diffraction data are integrated and corrected for various factors such as absorption and decay using specialized software.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. The initial structural model is then refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.
-
Data Visualization and Analysis: The final refined crystal structure is visualized using software like Olex2 or Mercury to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and halogen bonds.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for the validation of this compound derivative structures by X-ray crystallography.
Caption: A generalized workflow for determining the crystal structure of a this compound derivative.
References
A Comparative Guide to the Inhibitory Activity of 4-Bromopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory activity of 4-bromopyrazole derivatives against various biological targets. It is designed to offer an objective comparison with established alternative inhibitors, supported by experimental data, to aid in drug discovery and development efforts.
The unique chemical scaffold of this compound has positioned it as a versatile starting point for the development of potent and selective inhibitors across different therapeutic areas. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to provide a clear and concise understanding of the structure-activity relationships and mechanisms of action.
Inhibitory Activity Profile of this compound Derivatives
This compound derivatives have demonstrated significant inhibitory potential against a range of molecular targets, including enzymes and receptors implicated in cancer, neurological disorders, and metabolic diseases. Below, we compare their performance with well-established inhibitors.
Table 1: Inhibition of Tubulin Polymerization
| Compound Class | Specific Compound/Derivative | Target/Cell Line | IC50 (µM) |
| This compound Derivative | Derivative with 4-Br-phenoxy group | BT-474 cancer cell line | 0.99[1] |
| Indole-1,3,4-oxadiazole hybrid with 4-Br-phenyl | Tubulin Polymerization | 3.89[1] | |
| Alternative Inhibitor | Combretastatin A-4 | Tubulin Polymerization | ~2-3 |
| Nocodazole | Tubulin Polymerization | ~0.2 |
Table 2: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound Class | Specific Compound/Derivative | Target/Cell Line | IC50 (nM) |
| Pyrazole Derivative | Imidazo[1,2-a]quinoxaline-based inhibitor (7j) | EGFR (wild type) | 193.18 |
| Pyrazolopyridine derivative (8c) | EGFR (tyrosine kinase) | 140 | |
| Alternative Inhibitor | Erlotinib | EGFR (tyrosine kinase) | 2 |
| Gefitinib | EGFR (tyrosine kinase) | 3-37 |
Table 3: Antagonism of Cannabinoid Receptor 1 (CB1)
| Compound Class | Specific Compound/Derivative | Target | Ki (nM) |
| This compound Derivative | p-Bromophenyl substituted pyrazole | CB1 Receptor | 16.8[2] |
| Alternative Inhibitor | Rimonabant | CB1 Receptor | ~2[2] |
Table 4: Inhibition of Alcohol Dehydrogenase (ADH)
| Compound Class | Specific Compound/Derivative | Target | Ki (µM) |
| This compound | This compound | Human Liver ADH | 0.29[3] |
| This compound | Rat Liver ADH | 0.8 | |
| Alternative Inhibitor | 4-Methylpyrazole (Fomepizole) | Rat Liver ADH | 1.2 |
| Pyrazole | Human Liver ADH | 2.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound (e.g., this compound derivative) and control inhibitor (e.g., Nocodazole)
-
96-well microplate (black, clear bottom)
-
Temperature-controlled microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-warmed 37°C 96-well plate, add the test compound dilutions.
-
To each well, add the tubulin solution.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time.
-
The initial rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
EGFR Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound and control inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test and control compounds in kinase buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase buffer.
-
Dilute the EGFR enzyme in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of the 96-well plate, add the test compound dilutions.
-
Add the EGFR enzyme to each well.
-
Initiate the reaction by adding the ATP/substrate solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cannabinoid Receptor 1 (CB1) Binding Assay
This radioligand binding assay determines the affinity of a compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA)
-
Radioligand (e.g., [3H]CP-55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Test compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In reaction tubes, combine the membrane preparation, binding buffer, and either the test compound, vehicle, or the non-specific binding control.
-
Add the radioligand to all tubes.
-
-
Incubation:
-
Incubate the tubes at 30°C for 90 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Alcohol Dehydrogenase (ADH) Inhibition Assay
This spectrophotometric assay measures the inhibition of ADH-catalyzed oxidation of ethanol.
Materials:
-
Human or rat liver alcohol dehydrogenase
-
Assay buffer (e.g., 0.1 M sodium pyrophosphate, pH 8.8)
-
Ethanol
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound) and control inhibitor (e.g., Fomepizole)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and ethanol.
-
Add the test compound or control inhibitor at various concentrations.
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding the ADH enzyme solution.
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, for several minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
Visualizations
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of action of EGFR inhibitors, such as certain pyrazole derivatives.
Caption: EGFR signaling pathway and mechanism of inhibition.
General Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the typical experimental workflow for assessing the inhibitory activity of a compound against a specific enzyme.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
References
A Spectroscopic Comparison of N-Protected vs. Unprotected 4-Bromopyrazole: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, 4-bromopyrazole is a valuable heterocyclic building block. Its utility is often enhanced by the strategic use of N-protecting groups, which can prevent unwanted side reactions and influence its reactivity. This guide provides a detailed spectroscopic comparison of unprotected this compound and its commonly used N-Boc protected counterpart, tert-butyl 4-bromo-1H-pyrazole-1-carboxylate. The comparative data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will aid in the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and N-Boc-4-bromopyrazole, highlighting the characteristic differences arising from the presence of the tert-butoxycarbonyl (Boc) protecting group.
| Spectroscopic Technique | This compound | N-Boc-4-bromopyrazole | Key Differences |
| ¹H NMR | ~7.6 ppm (s, 2H, H-3, H-5), ~13.0 ppm (br s, 1H, N-H) | ~8.54 ppm (d, 1H), ~7.94 ppm (d, 1H), ~1.57 ppm (s, 9H) | Disappearance of the broad N-H proton signal. Appearance of a sharp singlet for the nine equivalent protons of the tert-butyl group. The pyrazole ring protons are shifted downfield and become non-equivalent. |
| ¹³C NMR | ~128 ppm (C-3, C-5), ~96 ppm (C-4) | ~146.5 ppm, ~144.7 ppm, ~131.7 ppm, ~97.2 ppm, ~86.1 ppm, ~27.8 ppm | Appearance of new signals for the Boc group carbons (quaternary and methyl). Shift in the pyrazole ring carbon signals due to the electron-withdrawing effect of the Boc group. |
| IR Spectroscopy | Broad N-H stretch (~3100-3200 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C and C=N stretches (~1400-1600 cm⁻¹) | Absence of N-H stretch. Strong C=O stretch from the carbamate (~1750 cm⁻¹). C-H stretches from the tert-butyl group (~2800-3000 cm⁻¹). | The most significant difference is the absence of the N-H stretching vibration and the appearance of a strong carbonyl (C=O) absorption band for the N-Boc derivative. |
| Mass Spectrometry | M⁺ at m/z 146/148 (approx. 1:1 ratio due to Br isotopes). Fragmentation by loss of H, N₂, and HCN. | Molecular ion may be weak or absent. Characteristic loss of the Boc group (100 amu) or tert-butyl group (57 amu) is a primary fragmentation pathway. | The fragmentation pattern of the N-Boc derivative is dominated by the loss of the protecting group, providing a clear diagnostic peak. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of both compounds are provided below.
Synthesis of tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
To a solution of 4-bromo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight. The solution is then washed with a saturated sodium bicarbonate solution and deionized water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the N-Boc protected product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The solution should be homogeneous and free of particulate matter.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A higher concentration of the sample may be required for a good signal-to-noise ratio.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[3][4][5] About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added and the two are intimately mixed by gentle grinding. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.
Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulates.
Data Acquisition: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method for these types of molecules.
Reaction Workflow: Suzuki-Miyaura Coupling
A common and important reaction for 4-bromopyrazoles is the Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds. The presence or absence of an N-protecting group can significantly influence the reaction conditions and outcomes. The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of both unprotected and N-Boc-protected this compound.
This workflow illustrates that while both protected and unprotected this compound can undergo Suzuki-Miyaura coupling to form 4-arylpyrazoles, the N-protected route involves an additional deprotection step. The choice of pathway often depends on the specific substrates and desired reaction conditions, as the N-H proton in the unprotected pyrazole can sometimes interfere with the catalytic cycle.
References
Quantitative Analysis of 4-Bromopyrazole in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in reaction mixtures is paramount for process optimization, yield determination, and quality control. 4-Bromopyrazole is a key building block in the synthesis of a wide range of biologically active compounds. This guide provides a comparative overview of the principal analytical techniques for the quantitative analysis of this compound in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. Each method offers distinct advantages and disadvantages in terms of its applicability and performance.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of nuclei.[1] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[2][3][4] | Requires volatile and thermally stable compounds.[5] | Not required. |
| Selectivity | Good, can be optimized with different columns and mobile phases. | Excellent, provides structural information for peak identification. | Excellent, provides structural information for unambiguous signal assignment. |
| Sensitivity | Generally high, especially with UV or MS detectors. | Very high, capable of detecting trace amounts. | Lower compared to chromatographic methods. |
| Quantification | Requires a calibration curve with a reference standard. | Requires a calibration curve with a reference standard or a suitable internal standard. | Can be performed with an internal or external standard, or in some cases, without a standard (absolute quantification). |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility. | Simple dissolution in a deuterated solvent. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample. | Can be faster for simple mixtures, but may require longer acquisition times for complex samples or low concentrations. |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining accurate and reproducible quantitative data. Below are representative protocols for each technique, which may require further optimization based on the specific reaction matrix.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for a pyrazoline derivative and is expected to be a good starting point for this compound analysis.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 206 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 50-100 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a general method for the analysis of a brominated aromatic ketone and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, 30 m x 0.25 mm x 1.0 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
If necessary, derivatize the sample to improve volatility and thermal stability.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare calibration standards of this compound.
-
Generate a calibration curve based on the peak area of a characteristic ion of this compound.
-
Alternatively, use an internal standard method for more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides general guidelines for conducting a quantitative 1D ¹H NMR experiment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T1 of the protons of interest (a value of 60 seconds is often recommended for accurate quantification).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time (aq): At least 4 seconds to ensure high digital resolution.
Sample Preparation:
-
Accurately weigh the reaction mixture sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the NMR tube. The internal standard should have a signal that does not overlap with the signals of this compound or other components of interest.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and internal standard.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / manalyte) * PIS
Where:
-
C = Concentration (as mass fraction or purity)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = Mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The following tables summarize hypothetical quantitative performance data for the analysis of this compound using the described methods. This data is based on typical performance characteristics of these techniques for similar small organic molecules and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: qNMR Performance Data
| Parameter | Typical Value |
| Linearity (R²) | Not applicable (direct method) |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 mg/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Navigating the Solvent Landscape: A Comparative Guide to 4-Bromopyrazole Reaction Rates
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving efficient and high-yielding synthetic routes. The choice of solvent is a critical parameter that can significantly influence reaction rates and, in some cases, even alter the course of a reaction. This guide provides a comparative analysis of solvent effects on the reaction rates of 4-bromopyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals. We will focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, presenting available experimental data to inform solvent selection and providing detailed experimental protocols.
The polarity, proticity, and coordinating ability of a solvent can impact the solubility of reactants, the stability of transition states, and the activity of catalysts, thereby affecting the overall reaction kinetics. Understanding these interactions is crucial for the rational design of synthetic procedures involving this compound.
Solvent Effects on the Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl substituents at the C4 position. The choice of solvent in this palladium-catalyzed reaction is critical for achieving high yields and reaction rates. Generally, aprotic solvents are favored for Suzuki couplings to prevent competitive reactions.[1]
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| 1,4-Dioxane / H₂O | K₃PO₄ | XPhos Pd G2 | 100 | 24 | ~86 | [1] |
| Toluene / H₂O | K₃PO₄ | Pd-polymer hybrid | 90 | - | 91 | [2] |
| Isopropyl Alcohol | K₂CO₃ | Pd-poly(AA) hybrid | 90 | - | Moderately Good | [2] |
| Water | K₃PO₄ | Pd-polymer hybrid | 90 | - | Good | [2] |
| Ethanol / H₂O | NaOH | Pd(0)/HPS | 40-70 | - | - | Kinetic studies performed |
| Solvent-free | H₂SO₄/SiO₂ | - | RT - 60 | <1 - 40 (min) | 90-98 | Synthesis of derivatives |
From the compiled data, several trends emerge:
-
Aprotic Polar Solvents: Mixtures of aprotic polar solvents like 1,4-dioxane and toluene with water are common and effective for the Suzuki-Miyaura coupling of this compound. The aqueous phase is crucial for dissolving the inorganic base, which is necessary for the activation of the boronic acid.
-
Protic Solvents: Alcohols such as isopropyl alcohol and ethanol can also be used, often in combination with water. These solvents can be advantageous due to their lower cost and environmental impact.
-
Water as a "Green" Solvent: The use of water as the primary solvent is a significant advancement in sustainable chemistry. Studies have shown good conversion rates in aqueous media, particularly with the aid of phase-transfer agents or specialized catalysts.
-
Solvent-Free Conditions: For certain reactions, such as the one-pot synthesis of this compound derivatives, solvent-free conditions have been shown to be highly efficient, leading to excellent yields in very short reaction times. This approach is economically and environmentally advantageous.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and reaction of this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
Solvent Addition: To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
One-Pot Regioselective Synthesis of this compound Derivatives under Solvent-Free Conditions
-
Initial Mixture: In a reaction vessel, mix a 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) with silica-supported sulfuric acid (H₂SO₄/SiO₂) as a catalyst.
-
Cyclocondensation: Stir the mixture at the appropriate temperature to facilitate the cyclocondensation to the corresponding pyrazole.
-
Bromination: After the completion of the cyclocondensation (monitored by TLC), add a stoichiometric amount of N-bromosaccharin (NBSac) (1 mmol).
-
Reaction Completion: Continue stirring at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Extraction: Add n-hexane (7-10 mL) to the mixture and filter.
-
Isolation: Wash the residue with n-hexane and evaporate the solvent from the filtrate to afford the pure this compound derivative. If necessary, further purify the product by column chromatography on silica gel.
Visualizing the Process
To better illustrate the experimental workflow and the logical considerations in solvent selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Bromopyrazole: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-Bromopyrazole, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to be familiar with its potential hazards. This compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be handled systematically to ensure safety and regulatory compliance.
1. Waste Segregation:
-
It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
2. Waste Collection:
-
Solid Waste: Collect pure this compound waste, and any materials contaminated with it (e.g., gloves, pipette tips, absorbent paper), in a designated, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated container for halogenated organic liquid waste.
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."
-
Keep waste containers closed at all times, except when adding waste.
4. Storage:
-
Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Halogenated organic wastes, such as this compound, are typically disposed of via incineration at a regulated hazardous waste facility.
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor and EHS office.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Key Safety and Disposal Data
The following table summarizes essential quantitative data for the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃BrN₂ | |
| Molecular Weight | 146.97 g/mol | |
| Appearance | White to cream crystalline powder | |
| Melting Point | 93-96 °C | |
| Boiling Point | 250-260 °C | |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Signal Word | Warning |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromopyrazole
Essential Safety and Handling Guide for 4-Bromopyrazole
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper environmental management.
Hazard Identification and Classification
This compound is classified as an irritant. It can cause skin and eye irritation and may lead to respiratory irritation.[1][2]
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Pictogram:
-
GHS07 (Exclamation mark)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-Impermeable Gloves and Clothing | Wear fire/flame resistant and impervious clothing. Nitrile rubber, Neoprene, or PVC gloves are recommended. Gloves must be inspected prior to use. |
| Respiratory Protection | Full-Face Respirator or Dust Mask | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. For smaller scale use, a dust mask (type N95, US) is advised. |
| General Hygiene | Lab Coat | A standard lab coat should be worn to protect personal clothing. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Use non-sparking or spark-proof tools and explosion-proof equipment.
-
Remove all sources of ignition.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and sealed.
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to safe areas.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.
-
Sweep up and shovel the material into a suitable, labeled container for disposal.
-
Prevent the chemical from entering drains.
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.
Arranging for Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃H₃BrN₂ |
| Molecular Weight | 146.97 g/mol |
| Melting Point | 93 - 96 °C / 199.4 - 204.8 °F |
| Boiling Point | 250 - 260 °C / 482 - 500 °F |
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
